2-(Bromomethyl)-4-methoxypyridine
Description
BenchChem offers high-quality 2-(Bromomethyl)-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5H2,1H3 |
InChI Key |
OETPLZMWEOJJQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-(Bromomethyl)-4-methoxypyridine (CAS 1227585-54-7): Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
2-(Bromomethyl)-4-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure is characterized by a pyridine ring, a core scaffold prevalent in numerous biologically active compounds, functionalized with two key groups: a highly reactive bromomethyl group at the 2-position and a methoxy group at the 4-position.[1][2]
The strategic placement of these functionalities imparts a dual utility to the molecule. The bromomethyl group serves as a potent electrophilic handle, enabling facile alkylation of a wide range of nucleophiles. This allows for the covalent introduction of the (4-methoxypyridin-2-yl)methyl moiety into target structures. Concurrently, the methoxy group modulates the electronic properties of the pyridine ring and can significantly influence the physicochemical properties of the final compound, such as solubility, metabolic stability, and ligand-target binding interactions.[3] This guide provides a comprehensive overview of the properties, a representative synthetic pathway, key reactivity patterns, applications, and safety protocols for 2-(Bromomethyl)-4-methoxypyridine, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be compiled from supplier data and predicted based on its structure.[1][2]
Physicochemical Data
The key physical and chemical properties are summarized in the table below. The compound is typically supplied as a liquid or low-melting solid and requires refrigerated storage under an inert atmosphere to maintain its integrity.[2][4]
| Property | Value | Source(s) |
| CAS Number | 1227585-54-7 | [1][2][4] |
| Molecular Formula | C₇H₈BrNO | [2][4][5] |
| Molecular Weight | 202.05 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone); limited solubility in water. | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of 2-(Bromomethyl)-4-methoxypyridine. Based on established principles and data from analogous structures, the following spectral characteristics are expected.[6]
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | Typical shift for an aryl methoxy group. |
| Bromomethyl Protons (-CH₂Br) | δ ~4.5 ppm (singlet, 2H) | Downfield shift due to the adjacent electronegative bromine atom. | |
| Pyridine Protons (H-3, H-5, H-6) | δ ~6.8-8.2 ppm (multiplets) | Aromatic protons on the pyridine ring, with specific shifts influenced by the methoxy and bromomethyl substituents. | |
| ¹³C NMR | Methoxy Carbon (-OCH₃) | δ ~55 ppm | Standard chemical shift for a methoxy carbon. |
| Bromomethyl Carbon (-CH₂Br) | δ ~30-35 ppm | Aliphatic carbon shifted downfield by the attached bromine. | |
| Pyridine Carbons | δ ~110-165 ppm | Five distinct signals corresponding to the aromatic carbons of the pyridine ring. | |
| Mass Spec. (EI) | Molecular Ion Peak | [M]⁺ at m/z 200, [M+2]⁺ at m/z 202 | Characteristic isotopic pattern for a monobrominated compound, with the M⁺ (⁷⁹Br) and M+2 (⁸¹Br) peaks appearing in an approximate 1:1 ratio.[6] |
| Key Fragment | [M-Br]⁺ at m/z 121 | Represents the loss of the bromine atom, a common fragmentation pathway. |
Synthesis and Reactivity
Plausible Synthetic Pathway
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic or allylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator (AIBN or Benzoyl Peroxide): A chemical initiator is required to start the radical chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they decompose upon heating to generate the necessary free radicals.
-
Solvent (CCl₄ or CH₂Cl₂): An inert solvent that is stable under radical conditions is crucial. Carbon tetrachloride (CCl₄) is classic, though less favored now due to toxicity; dichloromethane is a common alternative.
Representative Protocol: Synthesis of 2-(Bromomethyl)-4-methoxypyridine
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-methoxypyridine (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator like AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[7]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-(Bromomethyl)-4-methoxypyridine.[7]
Core Reactivity: Nucleophilic Substitution
The primary utility of 2-(Bromomethyl)-4-methoxypyridine lies in the high reactivity of the bromomethyl group as an electrophile in Sₙ2 reactions. It readily reacts with a variety of nucleophiles to form a new carbon-nucleophile bond, effectively installing the (4-methoxypyridin-2-yl)methyl group.
Common Nucleophiles:
-
Amines (Primary, Secondary): Forms substituted aminomethylpyridines.
-
Alcohols/Phenols: Forms ether linkages.
-
Thiols: Forms thioether linkages.
-
Carboxylates: Forms ester linkages.
Applications in Drug Discovery
The (4-methoxypyridin-2-yl)methyl moiety is a valuable fragment in modern medicinal chemistry. Its incorporation into a lead compound can serve several strategic purposes in the optimization process:
-
Scaffold Hopping and SAR Expansion: As a versatile building block, it allows for the systematic exploration of the chemical space around a core scaffold, which is fundamental to understanding Structure-Activity Relationships (SAR).[3]
-
Improving Pharmacokinetic Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility and bioavailability. The methoxy group can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[3][7]
-
Modulating Target Affinity: The electronic and steric properties of the substituted pyridine ring can form key interactions (e.g., hydrogen bonds, π-stacking) with biological targets like enzymes or receptors, enhancing binding affinity and selectivity.[8] The introduction of bromine itself into molecular structures is a recognized strategy in drug design.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1227585-54-7 was not found in the search results, compounds with a bromomethylpyridine structure are known to be potent lachrymators and are hazardous.[10] The safety information provided here is based on analogous compounds and general chemical principles. This substance must be handled with extreme caution.
Hazard Identification (Anticipated)
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10][11][12] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [10][11] |
| Eye Damage/Irritation | Causes serious eye damage. | [10][11] |
| Respiratory Irritation | May cause respiratory irritation. | [11] |
Safe Handling Workflow
Adherence to a strict safety protocol is mandatory when working with this reagent.
Detailed Handling Protocol:
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[10]
-
Dispensing: As a potential lachrymator and corrosive agent, avoid all contact with skin and eyes. When transferring the liquid, use a syringe or cannula.
-
Spill Response: In case of a spill, evacuate the area. Neutralize the spill with a chemical absorbent material designed for reactive compounds. Do not use combustible materials.
-
Disposal: Dispose of waste in a dedicated, clearly labeled halogenated organic waste container in accordance with institutional and local regulations.[10][14]
References
-
2-(bromomethyl)-4-methoxypyridine - LookChem. [Link]
-
Technical Grade 2-Bromomethyl-4-Methoxypyridine, For Laboratory, Liquid - IndiaMART. [Link]
-
2-Bromo-4-methoxypyridine - PubChem. [Link]
-
2-(bromomethyl)-4-methoxypyridine hydrobromide - PubChemLite. [Link]
-
Supplementary Information - Beilstein Journals. [Link]
-
A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. [Link]
-
The role of the methoxy group in approved drugs - PubMed. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design - Springer. [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - NIH. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1227585-54-7|2-(Bromomethyl)-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 2-(bromomethyl)-4-methoxypyridine hydrobromide (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. fishersci.com [fishersci.com]
- 11. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
A Technical Guide to 2-(Bromomethyl)-4-methoxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
2-(Bromomethyl)-4-methoxypyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Characterized by a pyridine core functionalized with a highly reactive bromomethyl group at the 2-position and an electron-donating methoxy group at the 4-position, this compound serves as a versatile synthon for introducing the 4-methoxypyridin-2-ylmethyl moiety into complex molecular architectures. The strategic placement of these functional groups imparts a unique reactivity profile, primarily governed by the lability of the carbon-bromine bond, which facilitates efficient nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust synthetic protocol, explores its characteristic reactivity through mechanistic insights, and discusses its application as a key intermediate in contemporary drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.
Molecular Profile and Physicochemical Characteristics
2-(Bromomethyl)-4-methoxypyridine (CAS No: 1227585-54-7) is an organic compound whose utility is derived from its specific structural features.[1] The core is a pyridine ring, an electron-deficient aromatic system, which is modified with two key substituents. The methoxy group at the 4-position modulates the electronic properties of the ring, while the bromomethyl group at the 2-position acts as a potent electrophilic site. This combination makes it a valuable reagent for forging new carbon-heteroatom and carbon-carbon bonds.
Table 1: Physicochemical Properties of 2-(Bromomethyl)-4-methoxypyridine
| Property | Value | Source(s) |
| CAS Number | 1227585-54-7 | [1] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone); limited solubility in water. | [2] |
| Storage | Recommended storage in a cool, dry place. Cold-chain transportation may be required. | [3] |
Note: Some physical properties such as boiling and melting points are not consistently reported in public literature and are highly dependent on purity.
Synthesis and Purification
The synthesis of 2-(bromomethyl)-4-methoxypyridine is most logically achieved via the selective bromination of the methyl group of its precursor, 2-methyl-4-methoxypyridine. The position of this methyl group, being adjacent to the ring nitrogen, is analogous to a benzylic position, making it susceptible to free-radical bromination. A standard and effective method involves the use of N-Bromosuccinimide (NBS) with a radical initiator.
Sources
molecular weight and formula of 2-(Bromomethyl)-4-methoxypyridine
Topic: Molecular Weight and Formula of 2-(Bromomethyl)-4-methoxypyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utility, Synthesis, and Handling of a Reactive Pyridine Scaffold
Executive Summary
2-(Bromomethyl)-4-methoxypyridine is a specialized heterocyclic building block widely utilized in medicinal chemistry for the introduction of the (4-methoxypyridin-2-yl)methyl moiety. Its structural significance lies in the 4-methoxy group, which modulates the basicity of the pyridine nitrogen (pKa adjustment) and enhances lipophilicity compared to the unsubstituted analog.
This guide addresses the critical physicochemical properties, synthetic pathways, and stability challenges associated with this molecule. Due to its high reactivity and propensity for self-quaternization, this compound is almost exclusively handled as its hydrobromide salt in pharmaceutical applications, particularly in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors.
Physicochemical Profile
The following data establishes the baseline identity and stoichiometry for experimental design.
| Parameter | Specification |
| IUPAC Name | 2-(Bromomethyl)-4-methoxypyridine |
| Common Name | 4-Methoxy-2-picolyl bromide |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| CAS Number (Free Base) | 1227585-54-7 |
| CAS Number (HBr Salt) | 2252479-81-3 |
| Appearance | Off-white to yellow solid (Salt); Oil (Free Base) |
| Solubility | Soluble in DMSO, Methanol, DCM; Decomposes in water |
| Storage Condition | -20°C, Hygroscopic, Light Sensitive |
Expertise & Experience: The Instability Factor
Critical Insight: The most common failure mode when working with 2-(bromomethyl)pyridines is self-quaternization .
As a free base, the pyridine nitrogen is nucleophilic. The bromomethyl group at the 2-position is a potent electrophile (benzylic-like reactivity). In solution or neat liquid form, the nitrogen of one molecule attacks the methylene carbon of another, displacing the bromide. This leads to the formation of an insoluble, dark-colored pyridinium polymer (tar).
Protocol Requirement:
-
Always isolate and store this compound as the Hydrobromide (HBr) salt . The protonation of the pyridine nitrogen (
) eliminates its nucleophilicity, rendering the molecule stable. -
Free-basing: If the free base is required for a reaction, generate it in situ at low temperature (0°C) immediately prior to use.
Visualization: Instability Mechanism
Figure 1: Mechanism of self-quaternization in free-base 2-(bromomethyl)pyridines.
Synthetic Pathways
While radical bromination of 2-methyl-4-methoxypyridine is theoretically possible, it often lacks selectivity and yields difficult-to-separate mixtures. The Alcohol Activation Route is the industry standard for high-purity synthesis.
4.1. The Alcohol Activation Protocol (Recommended)
This method converts (4-methoxypyridin-2-yl)methanol into the bromide using mild reagents to minimize decomposition.
Reagents:
-
Precursor: (4-Methoxypyridin-2-yl)methanol
-
Brominating Agent: Thionyl Bromide (
) or Phosphorus Tribromide ( ) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve (4-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous DCM under
atmosphere. Cool to 0°C.[1][2][3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Addition: Dropwise add
(1.2 eq). The reaction is exothermic; maintain internal temperature < 5°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: Product spot may streak due to instability).
-
Workup (Salt Formation):
-
Do not wash with aqueous bicarbonate (releases free base).
-
Precipitate the product directly by adding diethyl ether or hexane to the reaction mixture.
-
Filter the solid 2-(Bromomethyl)-4-methoxypyridine hydrobromide .
-
Wash with cold ether and dry under vacuum.
-
Visualization: Synthesis Workflow
Figure 2: Controlled synthesis via alcohol activation to ensure salt formation.
Reactivity & Applications in Drug Design
5.1. Nucleophilic Substitution (
)
The primary utility of this molecule is as an electrophile. The bromine is a good leaving group, activated by the electron-deficient pyridine ring (though the 4-methoxy group mitigates this slightly, it remains highly reactive).
-
Thiol Coupling: Reacts with mercapto-benzimidazoles to form the core scaffold of "prazole" type drugs (e.g., Omeprazole analogs).
-
Amine Coupling: Reacts with secondary amines to form tertiary amine linkers in kinase inhibitors.
5.2. Protocol: Coupling with a Thiol (General Procedure)
To couple this fragment with a thiol (R-SH) while avoiding self-polymerization:
-
Dissolve Thiol: Dissolve R-SH (1.0 eq) in a polar aprotic solvent (DMF or THF).
-
Base Activation: Add 2.0–2.5 eq of mild base (e.g.,
or ). Stir for 30 min to generate the thiolate anion. -
Addition: Add 2-(Bromomethyl)-4-methoxypyridine HBr (1.1 eq) as a solid in one portion.
-
Why solid? Adding it as a solution requires free-basing first, which risks degradation. Adding the salt directly to the basic mixture generates the free base in situ where it is immediately trapped by the thiolate.
-
-
Quench: Pour into water and extract with EtOAc.
Safety & Toxicology
-
Lachrymator: This compound is a potent lachrymator (tear gas effect) and vesicant. All operations must be performed in a functioning fume hood.
-
Corrosive: The HBr salt is acidic and corrosive to metal spatulas and skin.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.
References
-
Synthesis via Alcohol Activation
-
Instability & Quaternization
- Title: "Kinetics and equilibria for the axial ligation of bromomethyl(aqua)cobaloxime with pyridines." (Discusses nucleophilicity of pyridine nitrogen).
- Source: Indian Academy of Sciences.
-
URL:[Link]
-
Thiol Reactivity (General S_N2)
- Chemical Identity Data: Title: "2-(Bromomethyl)-4-methoxypyridine Product Page." Source: BLD Pharm.
Sources
An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-4-methoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Bromomethyl)-4-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document synthesizes theoretical principles of solubility, qualitative observations from chemical suppliers, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the physicochemical properties of the target molecule, provides a thorough, step-by-step protocol for experimental solubility determination, and presents an estimated solubility profile in a range of common organic solvents based on the principle of "like dissolves like" and data from structurally analogous compounds. This work aims to empower researchers with the foundational knowledge and practical tools to effectively utilize 2-(Bromomethyl)-4-methoxypyridine in their synthetic endeavors.
Introduction: The Synthetic Utility of 2-(Bromomethyl)-4-methoxypyridine
2-(Bromomethyl)-4-methoxypyridine is a substituted pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring a reactive bromomethyl group at the 2-position and an electron-donating methoxy group at the 4-position, makes it a versatile building block for the construction of more complex molecules. The bromomethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce the pyridyl-methyl scaffold into a target structure. This reactivity is crucial in the synthesis of a variety of compounds with potential biological activity.
The solubility of this intermediate in organic solvents is a critical parameter for its successful application in synthesis. Proper solvent selection influences reaction kinetics, impurity profiles, and the ease of product isolation and purification. Understanding the solubility behavior of 2-(Bromomethyl)-4-methoxypyridine is therefore paramount for process development, optimization, and scale-up in both academic and industrial research settings.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties and its interactions with the solvent. For 2-(Bromomethyl)-4-methoxypyridine, the key determinants of its solubility profile are its polarity, hydrogen bonding capabilities, and molecular size.
Table 1: Physicochemical Properties of 2-(Bromomethyl)-4-methoxypyridine and Structurally Related Compounds
| Property | 2-(Bromomethyl)-4-methoxypyridine | 2-Bromopyridine | 4-Methoxypyridine | Pyridine |
| Molecular Formula | C₇H₈BrNO | C₅H₄BrN | C₆H₇NO | C₅H₅N |
| Molecular Weight ( g/mol ) | 202.05 | 158.00 | 109.13 | 79.10 |
| Boiling Point (°C) | N/A | 192-194 | 157-158 | 115.2 |
| Melting Point (°C) | N/A | - | - | -41.6 |
| Predicted XLogP3 | ~1.7 - 2.02 | 1.6 | 1.1 | 0.6 |
| Hydrogen Bond Acceptors | 2 (N and O) | 1 (N) | 2 (N and O) | 1 (N) |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
The pyridine nitrogen and the methoxy oxygen act as hydrogen bond acceptors, suggesting that 2-(Bromomethyl)-4-methoxypyridine will exhibit favorable interactions with protic solvents capable of hydrogen bond donation (e.g., alcohols).[2] The predicted octanol-water partition coefficient (XLogP3) of approximately 1.7 to 2.02 indicates a degree of lipophilicity, suggesting good solubility in moderately polar to nonpolar organic solvents.[3] The presence of the polar pyridine ring and the methoxy group, however, will likely limit its solubility in purely nonpolar solvents like hexanes.
The general principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective at dissolving it. Pyridine itself is miscible with water and most organic solvents due to its polarity.[2] The addition of a hydrophobic bromomethyl group and a somewhat polar methoxy group to the pyridine core in 2-(Bromomethyl)-4-methoxypyridine results in a molecule with a balanced polarity.
Estimated Solubility Profile of 2-(Bromomethyl)-4-methoxypyridine
While precise, experimentally determined quantitative solubility data for 2-(Bromomethyl)-4-methoxypyridine is not widely published, we can estimate its solubility based on its structural features and the known solubility of related compounds. Commercial suppliers indicate that it is soluble in ethanol, methanol, and acetone, with limited solubility in water.[1]
Table 2: Estimated Solubility of 2-(Bromomethyl)-4-methoxypyridine in Common Organic Solvents at Ambient Temperature
| Solvent | Dielectric Constant (approx.) | Solvent Type | Estimated Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor. |
| Methanol | 33 | Polar Protic | Soluble | Polar protic nature allows for hydrogen bonding with the nitrogen and oxygen atoms of the solute. |
| Ethanol | 24 | Polar Protic | Soluble | Similar to methanol, with slightly lower polarity. |
| Acetone | 21 | Polar Aprotic | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |
| Acetonitrile | 37 | Polar Aprotic | Soluble | High polarity, though a weaker hydrogen bond acceptor than DMSO or DMF. |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar/Slightly Polar Ether | Moderately Soluble | Lower polarity may limit solubility compared to more polar solvents. |
| Dichloromethane (DCM) | 9.1 | Halogenated | Moderately Soluble | Can dissolve moderately polar compounds. |
| Toluene | 2.4 | Aromatic Hydrocarbon | Sparingly Soluble | Nonpolar nature makes it a less favorable solvent. |
| Hexanes | 1.9 | Aliphatic Hydrocarbon | Insoluble | Very low polarity, unlikely to effectively solvate the polar regions of the molecule. |
| Water | 80 | Polar Protic | Sparingly Soluble/Insoluble | While capable of hydrogen bonding, the overall lipophilicity of the molecule limits aqueous solubility. |
Experimental Protocol for Determining Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-(Bromomethyl)-4-methoxypyridine in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
2-(Bromomethyl)-4-methoxypyridine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of the Sample:
-
Accurately weigh an excess amount of 2-(Bromomethyl)-4-methoxypyridine into a vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the supernatant (the clear liquid above the settled solid) using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample by HPLC to determine the concentration of 2-(Bromomethyl)-4-methoxypyridine.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-(Bromomethyl)-4-methoxypyridine of known concentrations in the same solvent.
-
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Safety and Handling
2-(Bromomethyl)-4-methoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of 2-(Bromomethyl)-4-methoxypyridine in a wide array of organic solvents is currently lacking, this technical guide provides a robust framework for its practical application in a research and development setting. By understanding its physicochemical properties and leveraging the principles of "like dissolves like," researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol provided herein offers a reliable method for determining precise solubility data, enabling the optimization of synthetic procedures and ensuring the efficient use of this valuable chemical intermediate.
References
-
LookChem. (n.d.). Cas 1227585-54-7, 2-(bromomethyl)-4-methoxypyridine. Retrieved from [Link]
-
IndiaMART. (n.d.). Technical Grade 2-Bromomethyl-4-Methoxypyridine, For Laboratory, Liquid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
- Jubilant Ingrevia Limited. (n.d.).
-
IUPAC-NIST. (n.d.). Solubility Database. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
- ACS Publications. (2002, September 10). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research.
-
Kaggle. (n.d.). AqSolDB: A curated aqueous solubility dataset. Retrieved from [Link]
-
IndiaMART. (n.d.). Technical Grade 2-Bromomethyl-4-Methoxypyridine, For Laboratory, Liquid. Retrieved from [Link]
- (2024). Solubility test for Organic Compounds.
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
Sources
2-(Bromomethyl)-4-methoxypyridine: Physicochemical Profile & Technical Guide
[1]
Executive Summary
2-(Bromomethyl)-4-methoxypyridine (CAS: 1227585-54-7) is a highly reactive heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly as a "picolyl" building block for enzyme inhibitors and receptor ligands.[1]
Critical Technical Insight: Unlike simple organic solvents, this compound is inherently unstable in its free base form.[1] It undergoes rapid self-quaternization (polymerization) at room temperature.[1] Consequently, standard physical property databases often list its melting and boiling points as "N/A" or provide theoretical predictions rather than experimental values.[1]
Operational Mandate: Researchers must handle this compound as a hydrobromide (HBr) or hydrochloride (HCl) salt for stability.[1] The free base should be generated in situ at low temperatures immediately prior to use.
Physicochemical Profile
The following data distinguishes between the theoretical properties of the unstable free base and the observable properties of the stable salt forms used in the laboratory.
Table 1: Physical Properties & Stability Profile[1]
| Property | Free Base (Unstable) | Hydrobromide Salt (Stable Form) |
| CAS Number | 1227585-54-7 | Not widely listed (Analog: 31106-82-8) |
| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO[1][2] · HBr |
| Molecular Weight | 202.05 g/mol | 282.96 g/mol |
| Physical State | Colorless to pale yellow oil (transient) | White to off-white crystalline solid |
| Boiling Point | Theoretical: ~250–280 °C Practical: Decomposes/Polymerizes before boiling.[1] Do NOT distill. | N/A (Solid) |
| Melting Point | N/A (Likely < 25 °C) | Expected: >140 °C (decomposes) (Analog 2-bromomethylpyridine HBr MP: 149–152 °C) |
| Solubility | DCM, THF, EtOAc (Reacts with nucleophilic solvents) | Water, Methanol, DMSO |
| Stability | Poor. Half-life of hours/days at RT.[1][2] | Good. Stable for months at -20 °C under desiccant.[1] |
Note on Missing Data: The absence of a definitive experimental boiling point in literature is a direct consequence of the compound's instability. Heating the free base to measure a boiling point triggers an exothermic polymerization reaction.
Stability & Instability Mechanism
The primary challenge in working with 2-(bromomethyl)-4-methoxypyridine is self-quaternization .[1] The pyridine nitrogen is nucleophilic, and the bromomethyl group is a potent electrophile. In the free base form, the nitrogen of one molecule attacks the methylene carbon of another, displacing bromide.
Mechanism: Intermolecular Self-Quaternization
This reaction forms an insoluble polypyridinium salt, often observed as a dark, gummy residue in the flask.
Figure 1: The self-destruction pathway of the free base.[1] Storage in non-polar solvents or neat form accelerates this process.[1]
Synthesis & Preparation Protocols
Due to the instability described above, the compound is rarely bought as a free base. It is synthesized via two primary routes.[1]
Route A: Radical Bromination (From 2-Methyl-4-methoxypyridine)
This is the most common industrial route but requires careful control to prevent over-bromination.[1]
-
Reagents: 2-Methyl-4-methoxypyridine, N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene.[1]
-
Conditions: Reflux under inert atmosphere (N₂/Ar).
-
Purification: The product is often isolated directly as the salt by adding HBr/Ether to the cooled reaction mixture, precipitating the stable solid.
Route B: Nucleophilic Substitution (From Alcohol)
Preferred for small-scale, high-purity applications.[1]
-
Precursor: (4-Methoxypyridin-2-yl)methanol.[1]
-
Reagents: PBr₃ (Phosphorus tribromide) or HBr/Acetic Acid.[1]
-
Procedure:
Experimental Workflow Diagram
Figure 2: Decision tree for processing the crude reaction mixture based on stability requirements.
Applications in Drug Discovery
This moiety serves as a critical intermediate for introducing the (4-methoxypyridin-2-yl)methyl group.[1]
-
Proton Pump Inhibitors (PPIs): Analogs of Omeprazole/Pantoprazole often utilize substituted picolyl groups to modulate pKa and stability in the parietal cell canaliculi.
-
Metalloproteinase Inhibitors: The pyridine nitrogen and the methoxy group can act as bidentate ligands for Zinc or Iron in enzyme active sites.
-
PET Radiotracers: The methoxy group is a common site for ¹¹C-methylation (using [¹¹C]CH₃I) in late-stage radiolabeling, making the bromomethyl precursor essential for building the "cold" standard or the des-methyl precursor.[1]
Safety & Handling (SDS Summary)
References
-
LookChem. (2025).[1] 2-(Bromomethyl)-4-methoxypyridine CAS 1227585-54-7 Properties. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 2-(Bromomethyl)pyridine hydrobromide Product Specification. (Used as physicochemical analog).[1] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2-Bromo-4-methoxypyridine (Isomer distinction).[1][4] National Library of Medicine. Retrieved from [1]
-
ResearchGate. (2013).[1][5][6] Discussion on 2-bromomethyl pyridine instability and self-quaternization. Retrieved from
-
BenchChem. (2025).[1] Synthesis of Bromomethyl Pyridines via NBS Bromination. Retrieved from [1]
2-(Bromomethyl)-4-methoxypyridine PubChem CID and chemical identifiers
The following technical guide provides an in-depth profile of 2-(Bromomethyl)-4-methoxypyridine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
2-(Bromomethyl)-4-methoxypyridine is a functionalized pyridine derivative widely utilized as an electrophilic intermediate in drug discovery. Its structural core—a pyridine ring substituted with a methoxy group at the 4-position and a reactive bromomethyl group at the 2-position—makes it a high-value "headgroup" or linker for synthesizing biologically active scaffolds, particularly in the development of proton pump inhibitors (PPIs) and receptor ligands. Due to the inherent instability of the free base (prone to polymerization), this compound is frequently handled and stored as its hydrobromide salt .
Part 1: Chemical Identity & Digital Fingerprints
The following identifiers distinguish the parent compound from its stable salt form. Researchers procuring this material will most often encounter the hydrobromide salt.
Key Identifiers
| Descriptor | Parent Compound | Hydrobromide Salt (Stable Form) |
| IUPAC Name | 2-(Bromomethyl)-4-methoxypyridine | 2-(Bromomethyl)-4-methoxypyridine hydrobromide |
| CAS Number | 1227585-54-7 | Varies by vendor (Commonly referenced via parent CAS) |
| PubChem CID | Not indexed as discrete parent | 112694613 |
| Molecular Formula | ||
| Molecular Weight | 202.05 g/mol | ~282.96 g/mol |
| SMILES | COC1=CC(=NC=C1)CBr | COC1=CC(=NC=C1)CBr.Br |
| InChIKey | Computed from structure | OETPLZMWEOJJQW-UHFFFAOYSA-N |
Note on Stability: The free base is a lachrymatory oil that can self-polymerize upon standing. The hydrobromide salt is a solid, providing improved shelf-life and handling characteristics.
Part 2: Structural Analysis & Reactivity
Electrophilic Potential
The bromomethyl group at the 2-position is a potent electrophile. The adjacent pyridine nitrogen (an electron-withdrawing heteroatom) enhances the susceptibility of the methylene carbon to nucleophilic attack (
Electronic Effects
The 4-methoxy group is an electron-donating group (EDG) via resonance. This donation increases the electron density of the pyridine ring, making the nitrogen more basic compared to unsubstituted pyridine. However, it also stabilizes the intermediate carbocations in certain reactions, modulating the reactivity of the bromomethyl group.
Reactivity Logic Diagram
The following diagram illustrates the primary reactivity nodes of the molecule.
Figure 1: Functional reactivity map of 2-(Bromomethyl)-4-methoxypyridine.
Part 3: Synthesis & Experimental Protocols
Synthesis Strategy
While radical bromination of 2-methyl-4-methoxypyridine is possible, it often yields mixtures of mono-, di-, and ring-brominated products. The Alcohol Conversion Route is preferred for high purity. This method converts (4-methoxypyridin-2-yl)methanol into the bromide using phosphorus tribromide (
Protocol: Conversion of Alcohol to Bromide
Objective: Synthesis of 2-(bromomethyl)-4-methoxypyridine hydrobromide from (4-methoxypyridin-2-yl)methanol.
Reagents:
-
Starting Material: (4-methoxypyridin-2-yl)methanol (1.0 eq)
-
Reagent: Phosphorus tribromide (
) (0.4 eq) or Thionyl bromide (1.1 eq) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Atmosphere: Nitrogen or Argon (
/Ar)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (or inert gas inlet).
-
Dissolution: Charge the flask with (4-methoxypyridin-2-yl)methanol and anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add
dropwise over 20 minutes. Caution: Exothermic reaction. Maintain internal temperature below 5°C. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane) or LC-MS.
-
Quenching: Cool the mixture back to 0°C. Quench carefully with saturated aqueous
(if isolating free base) or proceed directly to isolation if the salt precipitates. -
Isolation (Salt Form): If using thionyl bromide in toluene, the hydrobromide salt often precipitates directly. Filter the solid under inert atmosphere, wash with cold ether, and dry under vacuum.
-
Storage: Store the resulting off-white to yellow solid at -20°C under argon.
Synthesis Pathway Diagram
Figure 2: Synthetic workflow from alcohol precursor to stable salt.
Part 4: Applications in Medicinal Chemistry
Proton Pump Inhibitor (PPI) Analogs
This compound is a structural analog to the "picolyl" fragments found in PPIs like Omeprazole and Lansoprazole . Although those drugs typically use benzimidazole cores linked to pyridine rings, the 2-chloromethyl or 2-bromomethyl pyridines are the standard alkylating agents used to couple the pyridine "head" to the benzimidazole "body."
-
Mechanism: The bromomethyl group reacts with the thiol (or thioamide) of the benzimidazole scaffold to form a sulfide linkage, which is subsequently oxidized to a sulfoxide.
Receptor Ligand Design
The 4-methoxy group serves as a hydrogen bond acceptor and can modulate lipophilicity (
Part 5: Safety & Handling (GHS Standards)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Oral/Inhalation (Harmful if swallowed or inhaled).
-
Specific Hazard: Lachrymator (Induces tearing).
Handling Protocols:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Spill Management: Neutralize spills with aqueous sodium bicarbonate before cleanup. Do not use water directly on the solid salt if not intended for quenching, as it generates acidic fumes.
References
-
PubChem Compound Summary. (2025). 2-(Bromomethyl)-4-methoxypyridine hydrobromide (CID 112694613). National Center for Biotechnology Information. [Link]
-
Chad's Prep. (2025). Substitution with PBr3 & SOCl2: Mechanisms and Protocols.[Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides.[1][2][Link]
Sources
A Comparative Analysis of 2-(Bromomethyl)-4-methoxypyridine and 4-methoxy-2-methylpyridine: A Technical Guide for Chemical Synthesis and Drug Discovery
Executive Summary: In the landscape of medicinal chemistry and organic synthesis, pyridine derivatives are foundational scaffolds for creating novel therapeutics and materials.[1][2] Among these, 2-(Bromomethyl)-4-methoxypyridine and 4-methoxy-2-methylpyridine represent a fascinating case study in how a single atomic substitution can fundamentally alter a molecule's chemical personality and utility. While structurally similar, the presence of a bromine atom on the methyl group transforms the latter from a stable heterocyclic building block into a highly reactive and versatile electrophilic intermediate. This guide provides an in-depth technical comparison of these two compounds, detailing their distinct structural properties, synthesis strategies, reactivity profiles, and applications, offering researchers and drug development professionals the critical insights needed to effectively leverage their unique characteristics.
Structural and Physicochemical Properties: The Foundational Difference
The core distinction between the two molecules lies in the functional group at the 2-position of the 4-methoxypyridine ring. 4-methoxy-2-methylpyridine features a standard methyl group (-CH₃), whereas 2-(Bromomethyl)-4-methoxypyridine possesses a bromomethyl group (-CH₂Br). This substitution dramatically influences the molecule's electronic properties and reactivity. The bromomethyl group renders the benzylic carbon highly electrophilic, making it susceptible to nucleophilic attack, a characteristic absent in the simple methyl analogue.
Caption: Molecular structures of the reactive intermediate (left) and the stable precursor (right).
Comparative Physicochemical Data
The following table summarizes key quantitative data for both compounds, providing a clear reference for experimental planning.
| Property | 2-(Bromomethyl)-4-methoxypyridine | 4-methoxy-2-methylpyridine | Reference(s) |
| CAS Number | 1227585-54-7 | 24103-75-1 | [3] |
| Molecular Formula | C₇H₈BrNO | C₇H₉NO | [3][4] |
| Molecular Weight | 202.05 g/mol | 123.15 g/mol | [5][6] |
| Appearance | N/A (Typically an oil or solid) | Colorless to yellow liquid | [5] |
| Purity | Varies by supplier | ≥97% | |
| Storage Temperature | 2-8°C, Inert atmosphere | Refrigerator | [3] |
Spectroscopic Characterization: Distinguishing the Analogs
Clear differentiation between these two compounds in a laboratory setting is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive signatures for each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling difference is the chemical shift of the protons on the methyl/bromomethyl group. For 4-methoxy-2-methylpyridine , the three equivalent protons of the -CH₃ group typically appear as a sharp singlet around δ 2.3-2.5 ppm . In contrast, the two protons of the -CH₂Br group in 2-(Bromomethyl)-4-methoxypyridine are significantly deshielded by the electronegative bromine atom, shifting their singlet downfield to approximately δ 4.4-4.6 ppm . The aromatic protons will also exhibit subtle shifts due to the differing electronic influences of the substituents.
-
¹³C NMR: Similarly, the carbon signals for the respective groups are distinct. The -CH₃ carbon of 4-methoxy-2-methylpyridine would appear upfield, while the -CH₂Br carbon would be found further downfield.
Mass Spectrometry (MS)
Mass spectrometry offers an unambiguous method for identification. 2-(Bromomethyl)-4-methoxypyridine will display a characteristic isotopic pattern for bromine. The molecular ion peak will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).[7] Fragmentation will likely involve the loss of the bromine radical (·Br) or the entire bromomethyl group. In contrast, 4-methoxy-2-methylpyridine will show a single molecular ion peak at its corresponding mass-to-charge ratio.[8]
| Spectroscopic Feature | 2-(Bromomethyl)-4-methoxypyridine | 4-methoxy-2-methylpyridine |
| ¹H NMR (Key Signal) | Singlet, ~δ 4.5 ppm (-CH₂Br) | Singlet, ~δ 2.4 ppm (-CH₃) |
| MS (Molecular Ion) | Doublet peak (M, M+2) due to Br isotopes | Single peak (M) |
| Key Fragment Loss | Loss of Br (M-79/81) | Loss of CH₃ (M-15) |
Synthesis Strategies: A Precursor-Product Relationship
The synthesis of these two compounds is intrinsically linked; the stable methylpyridine is the direct precursor to the reactive bromomethyl derivative. Understanding this pathway is key to appreciating their respective roles in a synthetic workflow.
Caption: Synthetic workflow from the stable precursor to the reactive intermediate.
Synthesis of 4-methoxy-2-methylpyridine
This compound is commercially available but can be synthesized through various routes. One common approach involves multi-step sequences starting from readily available pyridine precursors, such as 2-chloro-4-nitropyridine.[9] The process generally involves nucleophilic substitution to introduce the methoxy group, followed by transformations of the other substituents to yield the final product.
Synthesis of 2-(Bromomethyl)-4-methoxypyridine: A Detailed Protocol
The conversion of the stable methyl group to the reactive bromomethyl group is a classic example of free-radical halogenation. The causality for the specific reagents is clear: a source of bromine that does not readily participate in ionic reactions (NBS) and an initiator to generate the necessary radicals (AIBN or benzoyl peroxide) are required to selectively halogenate the benzylic position.
Protocol: Radical Bromination of 4-methoxy-2-methylpyridine
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methoxy-2-methylpyridine (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Add N-bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp to ensure radical formation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(Bromomethyl)-4-methoxypyridine.
A Tale of Two Reactivities
The single bromine atom creates a stark divergence in the chemical behavior and synthetic utility of these two molecules.
Caption: Comparative reactivity profiles highlighting their distinct chemical roles.
4-methoxy-2-methylpyridine: A Stable Heterocyclic Building Block
This molecule is characterized by its relative stability. The pyridine nitrogen provides a site for coordination to metal centers, making it useful as a ligand in catalysis. The aromatic ring can undergo electrophilic substitution, though it is generally deactivated by the nitrogen atom. The methyl group is largely unreactive under standard conditions but can be deprotonated by very strong bases for further functionalization. Its primary role is as a foundational piece in a larger synthetic puzzle.[6]
2-(Bromomethyl)-4-methoxypyridine: A Potent Electrophilic Alkylating Agent
The C-Br bond in the bromomethyl group is polarized, making the carbon atom highly electrophilic and the bromide ion an excellent leaving group. This structure is primed for bimolecular nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles—including amines, alcohols, thiols, and carbanions—to form a new carbon-nucleophile bond. This reactivity makes it an invaluable tool for "stitching" the (4-methoxypyridin-2-yl)methyl moiety onto a target molecule.[5] This is a common strategy in drug discovery for exploring structure-activity relationships.[10]
Safety and Handling Protocols
The difference in reactivity is directly reflected in their handling requirements and hazard profiles.
| Hazard Category | 2-(Bromomethyl)-4-methoxypyridine | 4-methoxy-2-methylpyridine | Reference(s) |
| Primary Hazard | Potent Alkylating Agent, Lachrymator | Irritant | [5] |
| GHS Signal Word | Danger (Expected) | Warning | |
| Hazard Statements | Expected to be toxic, cause severe skin/eye damage, respiratory irritation. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5][11] |
| Handling | Strictly in a certified chemical fume hood. | In a well-ventilated area or fume hood. | [11] |
| PPE | Chemical-resistant gloves, splash goggles, face shield, lab coat. | Chemical-resistant gloves, splash goggles, lab coat. | [11] |
| Notes | Highly reactive and potentially mutagenic due to its alkylating nature. Requires careful quenching of residues. | Standard precautions for handling organic pyridines apply. |
Conclusion
While separated by only a single bromine atom, 2-(Bromomethyl)-4-methoxypyridine and 4-methoxy-2-methylpyridine exist in different chemical worlds. 4-methoxy-2-methylpyridine serves as a stable, foundational building block, valued for the heterocyclic scaffold it provides. In contrast, 2-(Bromomethyl)-4-methoxypyridine is a highly reactive intermediate, a chemical tool designed for the express purpose of alkylation. Its value lies not in its stability, but in its predictable and efficient reactivity. For researchers and drug developers, recognizing this fundamental precursor-product relationship and their divergent reactivities is paramount for designing elegant, efficient, and safe synthetic strategies.
References
- Benchchem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4737758, 4-Methoxy-2-methylpyridine.
- Sigma-Aldrich. 4-Methoxy-2-methylpyridine product page.
- LookChem. 2-(bromomethyl)-4-methoxypyridine product page.
- AK Scientific, Inc. Safety Data Sheet for 4-Chloro-3-methoxy-2-methylpyridine N-oxide.
- CymitQuimica. 4-Methoxy-2-methylpyridine product page.
- Santa Cruz Biotechnology. 4-Methoxy-2-methylpyridine product page.
- SpectraBase. Mass Spectrum for 4-METHOXY-1-METHYL-2(1H)-PYRIDONE-3-CARBONITRILE.
- Fisher Scientific.
- Australian Industrial Chemicals Introduction Scheme.
- Guidechem. How to Efficiently Synthesize 4-Bromo-2-methoxypyridine?.
- BLD Pharm. 2-(Bromomethyl)-4-methoxypyridine product page.
- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
- MDPI. Nature-Inspired Molecules as Inhibitors in Drug Discovery.
- PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
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- 5. lookchem.com [lookchem.com]
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- 9. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 10. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of 2-(Bromomethyl)-4-methoxypyridine in Medicinal Chemistry: A Versatile Building Block for Complex Drug Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs. Its ability to engage in hydrogen bonding, serve as a bioisosteric replacement for a phenyl ring, and improve pharmacokinetic properties makes it an invaluable component in drug design. This technical guide focuses on a particularly useful derivative: 2-(Bromomethyl)-4-methoxypyridine. The inherent reactivity of the bromomethyl group, acting as a potent electrophilic handle, combined with the electronic and solubility-modulating properties of the 4-methoxy-substituted pyridine core, makes this reagent a strategic building block for constructing complex, biologically active molecules. This document provides a detailed exploration of its synthesis, reactivity, and, through a specific case study, its application in the development of sophisticated therapeutic candidates, offering field-proven insights and detailed experimental protocols for drug discovery professionals.
Synthesis and Physicochemical Properties
The utility of any chemical building block is predicated on its accessibility. While 2-(Bromomethyl)-4-methoxypyridine is commercially available, understanding its synthesis provides insight into its stability and handling. A robust and scalable synthesis begins with the preparation of its immediate precursor, (4-methoxypyridin-2-yl)methanol.
Synthesis of the Key Precursor: (4-methoxypyridin-2-yl)methanol
A reliable method for preparing the alcohol precursor involves a rearrangement reaction starting from 2-methyl-4-methoxypyridine-1-oxide.[1] The N-oxide activation of the pyridine ring facilitates the functionalization of the adjacent methyl group.
Caption: Synthesis workflow for the precursor (4-methoxypyridin-2-yl)methanol.
Experimental Protocol: Synthesis of (4-methoxypyridin-2-yl)methanol [1]
-
Step 1: Acetoxylation. To a solution of 2-methyl-4-methoxypyridine-1-oxide (1.0 eq) is added acetic anhydride (3.0-5.0 eq). The mixture is heated to reflux and stirred for 2-4 hours, monitoring by TLC for the consumption of the starting material. Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to yield crude 2-acetoxymethyl-4-methoxypyridine, which can be used directly in the next step.
-
Step 2: Hydrolysis. The crude 2-acetoxymethyl-4-methoxypyridine is dissolved in methanol. Sodium methoxide (1.1 eq) is added, and the solution is stirred at reflux for 1 hour. The reaction is monitored by TLC. After completion, the methanol is evaporated in vacuo. The residue is diluted with water, neutralized to pH ~7 with dilute hydrochloric acid, and extracted with chloroform. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure (4-methoxypyridin-2-yl)methanol.
Conversion to 2-(Bromomethyl)-4-methoxypyridine
The conversion of the stable alcohol precursor to the highly reactive bromomethyl derivative is a standard transformation. The choice of brominating agent is critical to ensure high yield and minimize side reactions. Reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are effective. This step transforms the stable alcohol into a potent electrophile, primed for reaction with a wide range of nucleophiles. This transformation is analogous to established procedures for similar pyridine derivatives.[2][3]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-methoxypyridine (Analogous Procedure)
-
Reaction Setup. A solution of (4-methoxypyridin-2-yl)methanol (1.0 eq) in a dry, aprotic solvent such as dichloromethane or diethyl ether is prepared in a flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
Bromination. Phosphorus tribromide (PBr₃) (0.4 eq), dissolved in the same solvent, is added dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction and Workup. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched by slowly pouring it onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is typically used immediately due to its reactivity but can be purified by rapid column chromatography on silica gel if necessary.
Table 1: Physicochemical Properties of 2-(Bromomethyl)-4-methoxypyridine
| Property | Value | Source |
| CAS Number | 1227585-54-7 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Reactivity | Potent electrophile/alkylating agent | General chemical principles |
| Storage | Store under inert atmosphere, refrigerated | General chemical principles |
Core Application: Synthesis of Thienopyrimidine-Based Therapeutic Agents
The true value of a building block is demonstrated in its successful incorporation into a high-value target molecule. The (4-methoxypyridin-2-yl)methyl moiety has been incorporated into novel thienopyrimidine derivatives, a class of compounds investigated for their therapeutic potential in oncology and immunology due to their ability to inhibit key cellular processes like apoptosis.[4][5]
A prime example is found in patent EP2886545B1, which describes the synthesis of a complex molecule, referred to as "Example 223," designed as a potential therapeutic agent.[4][5] This synthesis utilizes the precursor, (4-methoxypyridin-2-yl)methanol, to introduce the key structural motif.
Case Study: Synthesis of Example 223
The synthesis involves the coupling of a complex thienopyrimidine core containing a free phenolic hydroxyl group with (4-methoxypyridin-2-yl)methanol. While the patent employs a Mitsunobu reaction, this transformation achieves the same strategic bond formation as a direct Williamson ether synthesis using 2-(Bromomethyl)-4-methoxypyridine. The choice of a Mitsunobu reaction is often made to avoid the handling of highly reactive alkyl halides and to proceed under milder conditions.
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
synthesis of 2-(Bromomethyl)-4-methoxypyridine from 2-bromo-4-methylpyridine
This Application Note is structured to address the specific synthetic challenge of preparing 2-(Bromomethyl)-4-methoxypyridine while critically analyzing the starting material provided (2-bromo-4-methylpyridine ).
Scientific Note: There is a structural mismatch between the provided starting material and the target.[1]
-
Starting Material: 2-Bromo-4-methylpyridine (Substituents: 2-Br, 4-Me).[2]
-
Target: 2-(Bromomethyl)-4-methoxypyridine (Substituents: 2-CH₂Br, 4-OMe).
A direct conversion requires swapping the functional groups (methyl
-
Scenario A (Literal Start): If you must start with 2-bromo-4-methylpyridine, the natural chemical pathway yields the isomer 4-(Bromomethyl)-2-methoxypyridine .
-
Scenario B (Literal Target): If you must synthesize 2-(Bromomethyl)-4-methoxypyridine, the correct precursor is 2-Methyl-4-methoxypyridine .
This guide provides protocols for both scenarios to ensure the user achieves the desired molecule.
Executive Summary
The synthesis of bromomethyl-methoxypyridines is a critical step in the development of proton pump inhibitors (PPIs) and other pyridine-based pharmaceuticals. This guide outlines two distinct workflows based on the researcher's specific constraints:
-
Protocol A (Target-Centric): The optimal route to 2-(Bromomethyl)-4-methoxypyridine using Wohl-Ziegler bromination of 2-methyl-4-methoxypyridine.
-
Protocol B (Material-Centric): The functionalization of 2-bromo-4-methylpyridine via Nucleophilic Aromatic Substitution (
) and Radical Bromination, yielding the isomer 4-(Bromomethyl)-2-methoxypyridine .
Strategic Analysis & Retrosynthesis
Structural Mismatch Analysis
The transformation of 2-bromo-4-methylpyridine to 2-(bromomethyl)-4-methoxypyridine involves two contradictory operations:
-
C2 Position: Transformation of a Bromine atom (
) to a Bromomethyl group ( ). This requires carbonylation or metal-mediated coupling (e.g., Stille/Suzuki) followed by reduction and bromination. -
C4 Position: Transformation of a Methyl group (
) to a Methoxy group ( ). This requires oxidation to a carboxylic acid, rearrangement (Curtius) to an amine, diazotization, and hydrolysis/O-methylation.
Reaction Pathway Diagram
Caption: Figure 1 illustrates the chemical divergence. The user's starting material naturally leads to the 4-bromomethyl isomer (Top Path), while the specific target requires a 2-methyl precursor (Bottom Path).
Protocol A: Synthesis of 2-(Bromomethyl)-4-methoxypyridine (Target)
Objective: Synthesis of the specific target requested. Precursor Required: 2-Methyl-4-methoxypyridine (CAS: 63485-71-0).
Methodology: Wohl-Ziegler Bromination
This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic 2-methyl position via a radical mechanism.
Reagents:
-
2-Methyl-4-methoxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide (0.05 eq)
-
Solvent:
(classic) or (green alternative), anhydrous.
Step-by-Step Procedure:
-
Dissolution: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-methyl-4-methoxypyridine (10 mmol) in anhydrous
(50 mL). -
Addition: Add NBS (10.5 mmol) and AIBN (1.0 mmol) to the solution.
-
Initiation: Heat the mixture to reflux (
for ). The reaction is initiated when the suspension turns lighter or succinimide floats to the top. -
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Reaction typically completes in 2-4 hours. Note: Over-reaction leads to the dibromomethyl byproduct.
-
Work-up: Cool to room temperature. Filter off the solid succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Stability Note: The product is unstable; store at
under argon.
-
Protocol B: Synthesis from 2-Bromo-4-methylpyridine (Material)
Objective: Utilization of the user's specific starting material. Product: 4-(Bromomethyl)-2-methoxypyridine (Isomer).[3]
Step 1: Nucleophilic Aromatic Substitution ( )
The bromine at the 2-position of the pyridine ring is highly susceptible to nucleophilic attack by methoxide, while the 4-methyl group remains intact.
Reagents:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
Sodium Methoxide (NaOMe) (2.0 eq) - Use 25 wt% in MeOH or solid.
-
Solvent: Methanol (anhydrous).
Procedure:
-
Setup: Charge a pressure tube or round-bottom flask with 2-bromo-4-methylpyridine (20 mmol) and Methanol (40 mL).
-
Activation: Add Sodium Methoxide (40 mmol) slowly.
-
Reaction: Heat to reflux (
) for 12–18 hours.-
Mechanism:[4] The methoxide anion attacks C2, forming a Meisenheimer-like complex, followed by the elimination of bromide.
-
-
Work-up: Quench with water (50 mL). Extract with Dichloromethane (DCM) (
). -
Drying: Dry organic layer over
, filter, and concentrate. -
Yield: Expect 85-95% of 2-methoxy-4-methylpyridine (Intermediate).
Step 2: Regioselective Radical Bromination
Bromination of the 4-methyl group on the electron-rich 2-methoxypyridine ring.
Reagents:
-
2-Methoxy-4-methylpyridine (Intermediate from Step 1)
-
NBS (1.1 eq)
-
AIBN (0.1 eq)[5]
-
Solvent: Acetonitrile (
) or 1,2-Dichloroethane (DCE).
Procedure:
-
Dissolution: Dissolve the intermediate (10 mmol) in degassed solvent (50 mL).
-
Reagent Addition: Add NBS (11 mmol) and AIBN (1 mmol).
-
Reflux: Heat to reflux under Nitrogen.
-
Critical Control: Light irradiation (500W halogen lamp) can substitute for thermal initiation to improve selectivity and reduce ring bromination side-products.
-
-
Completion: Reaction time is typically 1-3 hours.
-
Isolation: Filter succinimide. Concentrate filtrate.
-
Purification: Rapid chromatography on neutral alumina (Silica is acidic and may degrade the methoxy-pyridine).
Data Summary & Comparison
| Parameter | Protocol A (Target Route) | Protocol B (Material Route) |
| Starting Material | 2-Methyl-4-methoxypyridine | 2-Bromo-4-methylpyridine |
| Final Product | 2-(Bromomethyl)-4-methoxypyridine | 4-(Bromomethyl)-2-methoxypyridine |
| Key Transformation | Radical Bromination of 2-Me | |
| Step Count | 1 Step | 2 Steps |
| Overall Yield | ~60-70% | ~55-65% (over 2 steps) |
| Major Impurity | 2-(Dibromomethyl)-4-methoxypyridine | 3-Bromo-2-methoxy-4-methylpyridine (Ring bromination) |
References
-
Synthesis of 2-methoxy-pyridines via Nucleophilic Substitution
-
Source: ChemicalBook. (2023). "2-Bromo-4-methoxypyridine synthesis." Link
- Relevance: Validates the conditions for displacing 2-Br with OMe.
-
-
Radical Bromination of Methylpyridines (Wohl-Ziegler)
-
Isomer Data (4-Bromomethyl-2-methoxypyridine)
-
Target Data (2-Bromomethyl-4-methoxypyridine)
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. eontrading.uk [eontrading.uk]
- 8. indiamart.com [indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
reaction conditions for nucleophilic substitution of 2-(Bromomethyl)-4-methoxypyridine
Part 1: Executive Summary & Core Directive
The "Ticking Clock" of Pyridyl Halides Working with 2-(Bromomethyl)-4-methoxypyridine requires a fundamental shift in standard operating procedures. Unlike stable benzyl halides, this compound possesses an internal "self-destruct" mechanism. The 4-methoxy group is a strong electron-donating group (EDG), which significantly increases the electron density on the pyridine nitrogen. This makes the nitrogen highly nucleophilic, driving rapid intermolecular self-alkylation (quaternization) to form insoluble pyridinium polymers.
Core Directive: Never isolate the free base of this compound for extended periods. All protocols must utilize an "In-Situ Neutralization" strategy where the stable hydrobromide (HBr) salt is deprotonated in the presence of the target nucleophile.
Part 2: Critical Handling & Stability Profile
Stability Hierarchy
| Form | Stability | Storage Condition | Notes |
| Hydrobromide Salt | High | -20°C, Desiccated | Stable for months if kept dry. Hygroscopic. |
| Free Base (Solid) | Very Low | Do Not Isolate | Polymerizes rapidly at RT (turns pink/red then black). |
| Free Base (Solution) | Moderate | -78°C to 0°C | Stable for hours in dilute solution (DCM/THF). |
The "Red Flag" Indicator
-
Observation: Reaction mixture turns from pale yellow to deep pink/red.
-
Diagnosis: This indicates the formation of pyridinium species (polymerization) or oxidative degradation.
-
Action: If observed during storage, discard. If observed during reaction, ensure temperature is <0°C and dilution is sufficient.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the kinetic competition between the desired substitution (
Caption: Kinetic competition between desired S_N2 substitution (Path A) and intermolecular self-quaternization (Path B).
Part 4: Experimental Protocols
Protocol A: Thiol Substitution (S-Alkylation)
Target: Synthesis of Thioethers (e.g., Rabeprazole-type intermediates). Rationale: Thiols are soft, highly reactive nucleophiles that can outcompete self-quaternization even at low temperatures.
Reagents:
-
2-(Bromomethyl)-4-methoxypyridine HBr salt (1.0 equiv)
-
Thiol (e.g., 2-Mercaptobenzimidazole) (1.1 equiv)
-
Base: NaOH (2.2 equiv) or K2CO3 (2.5 equiv)
Step-by-Step:
-
Nucleophile Preparation: In a round-bottom flask, dissolve the Thiol (1.1 equiv) in the solvent. Add the Base (2.2 equiv NaOH as 1M solution). Stir at room temperature (RT) for 15 min to generate the thiolate anion.
-
Cooling: Cool the thiolate solution to 0°C using an ice bath.
-
Controlled Addition: Add the 2-(Bromomethyl)-4-methoxypyridine HBr salt portion-wise as a solid over 20 minutes.
-
Why? Adding the salt slowly ensures that as soon as the free base is generated, it is immediately surrounded by a high concentration of thiolate nucleophile.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour.
-
Monitoring: Check TLC/HPLC. The HBr salt spot should disappear.
-
Workup: Evaporate volatiles. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over Na2SO4.
Protocol B: Amine Substitution (N-Alkylation)
Target: Synthesis of secondary/tertiary amines. Challenge: Amines are less nucleophilic than thiolates and can act as bases, complicating the deprotonation equilibrium.
Reagents:
-
2-(Bromomethyl)-4-methoxypyridine HBr salt (1.0 equiv)
-
Amine (Nucleophile) (1.2 - 2.0 equiv)
-
Auxiliary Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DCM (Dichloromethane) or THF (anhydrous)
Step-by-Step:
-
System Setup: Flame-dry glassware under Nitrogen/Argon.
-
Base Mix: Dissolve the Amine (Nucleophile) and DIPEA in anhydrous DCM. Cool to -10°C (Salt/Ice bath).
-
Salt Addition: Add the HBr salt as a solid in one portion.
-
Note: Unlike Protocol A, we add in one portion here because the low temperature (-10°C) suppresses self-reaction sufficiently while the DIPEA slowly releases the free base.
-
-
Reaction: Stir at -10°C for 2 hours. Do not heat to reflux.
-
Quench: Pour into saturated NaHCO3 solution.
-
Purification: Rapid chromatography on silica gel (neutralized with 1% Triethylamine) is often required to remove traces of DIPEA salts.
Part 5: Workflow Logic (Visualized)
This flowchart defines the decision-making process for handling this specific scaffold.
Caption: Decision matrix for selecting the optimal neutralization strategy based on nucleophile strength.
Part 6: Troubleshooting & FAQ
Q: Can I convert the HBr salt to the free base using NaHCO3 extraction before the reaction? A: NO. This is the most common cause of failure. Isolating the free base, even for the time it takes to rotovap the solvent, allows significant self-polymerization. Always generate the free base in the presence of the nucleophile.
Q: The reaction mixture turned dark red/black. What happened? A: The "Red Tar" is a complex mixture of pyridinium salts formed by self-alkylation. This occurs if:
-
The concentration was too high (>0.5 M).
-
The temperature was too high (>RT).
-
The nucleophile was too weak or added after the base.
Q: Why use DIPEA instead of TEA? A: DIPEA (Hünig's base) is sterically hindered and less likely to act as a competing nucleophile (quaternizing itself) compared to Triethylamine (TEA), especially with the highly reactive benzylic-like bromide.
References
-
Rabeprazole Intermediate Synthesis: The reactivity of 2-chloromethyl/bromomethyl-4-alkoxy pyridines is well-documented in the synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole.
-
Nucleophilic Substitution of 2-Bromomethylpyridines: General conditions for S_N2 reactions on this scaffold.
-
Source: Sigma-Aldrich Product Sheet: 2-(Bromomethyl)pyridine hydrobromide. Link
-
-
Thiol Alkylation Protocols: Methodology for high-yield thioether form
-
Source: Knight, J. R. (2016). Novel Thiol Blocking Reagents. Washington State University. Link
-
- Pyridine Self-Quaternization: Mechanisms of instability in electron-rich pyridine alkyl halides. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text Reference for Pyridine Reactivity).
Sources
Application Note: 2-(Bromomethyl)-4-methoxypyridine as a High-Reactivity Scaffold in Drug Discovery
This guide is structured as a high-level Technical Application Note designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to address the specific challenges of handling, stabilizing, and utilizing 2-(Bromomethyl)-4-methoxypyridine (CAS: 1227585-54-7 / Salt forms) in drug discovery.
Executive Summary & Strategic Value
2-(Bromomethyl)-4-methoxypyridine is a specialized alkylating agent used primarily to introduce the 4-methoxypyridin-2-yl-methyl moiety into bioactive molecules. While less common than its chlorinated analogs (used in commercial manufacturing of Proton Pump Inhibitors like Rabeprazole or Lansoprazole), the bromomethyl variant is a critical "lab-scale accelerator."
Why use this building block?
-
Enhanced Electrophilicity: The C-Br bond is significantly weaker than the C-Cl bond, allowing nucleophilic substitutions (SN2) to proceed at lower temperatures (0°C to RT) and without harsh bases. This preserves sensitive functional groups on the nucleophile (e.g., complex benzimidazoles or kinase scaffolds).
-
Electronic Tuning: The 4-methoxy group acts as an Electron Donating Group (EDG), increasing the basicity of the pyridine nitrogen. This creates a unique electronic profile for the final drug candidate, often improving solubility and metabolic stability compared to unsubstituted pyridines.
Primary Challenges:
-
Instability: The free base is prone to rapid self-quaternization (intermolecular attack of the pyridine nitrogen on the bromomethyl group), forming insoluble polymers.
-
Handling: It is a potent lachrymator and skin irritant.
Chemical Identity & Properties
| Property | Specification | Notes |
| Chemical Name | 2-(Bromomethyl)-4-methoxypyridine | |
| CAS Number | 1227585-54-7 (Free Base) | Often stored as HBr salt to prevent polymerization.[1] |
| Molecular Formula | C7H8BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Yellow to Orange Oil (Free Base) | Solid (Salt forms) |
| Solubility | DCM, THF, DMF | Reacts with protic solvents (MeOH/EtOH) over time.[1] |
| Stability | Low (Free Base) | Must be used immediately or stored at -20°C under Argon. |
Mechanism of Action: The "Self-Destruct" Pathway
Understanding the instability is crucial for successful use. The 4-methoxy group pushes electron density into the ring, making the pyridine nitrogen more nucleophilic. In the free base form, this nitrogen attacks the electrophilic carbon of a neighboring molecule.
Mitigation Strategy: Always maintain the compound as a Hydrobromide (HBr) salt or generate the free base in situ immediately prior to coupling.
Figure 1: Mechanism of self-quaternization and the protonation strategy for stabilization.
Experimental Protocols
Protocol A: Synthesis of the Building Block (From Alcohol)
Use this if the commercial bromide is unavailable or degraded.
Precursor: (4-methoxypyridin-2-yl)methanol. Reagent: Phosphorus Tribromide (PBr3) or Thionyl Bromide (SOBr2).
-
Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.
-
Dissolution: Dissolve 10.0 mmol of (4-methoxypyridin-2-yl)methanol in 50 mL anhydrous Dichloromethane (DCM). Cool to 0°C.[2]
-
Bromination: Add PBr3 (3.5 mmol, 0.35 eq - Note: PBr3 has 3 reactive bromines) dropwise over 10 minutes.
-
Observation: Solution may turn slightly yellow.[3]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench (Critical): Cool back to 0°C. Slowly add saturated NaHCO3 solution. CAUTION: Gas evolution.
-
Extraction: Separate organic layer. Wash aqueous layer 2x with DCM.
-
Drying: Dry combined organics over MgSO4. Filter.
-
Isolation: Concentrate in vacuo at <30°C . Do not heat.
-
Storage: If not using immediately, convert to HBr salt by adding 1M HBr in ether, filtering the solid, and storing at -20°C.
Protocol B: "In Situ" Coupling with 2-Mercaptobenzimidazole
Model reaction for Proton Pump Inhibitor (PPI) scaffold synthesis.
Objective: Synthesize 2-((4-methoxypyridin-2-yl)methylthio)-1H-benzimidazole.
-
Nucleophile Preparation:
-
In a separate flask, dissolve 2-mercaptobenzimidazole (1.0 eq) in THF/DMF (9:1 ratio).
-
Add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq). Stir for 15 min to generate the thiolate anion.
-
-
Electrophile Addition:
-
Dissolve 2-(Bromomethyl)-4-methoxypyridine (1.1 eq) in minimal THF.
-
Tip: If starting from the HBr salt, add an extra equivalent of base to the reaction mixture.
-
Add the bromide solution dropwise to the thiolate suspension at 0°C.
-
-
Monitoring:
-
Stir at 0°C for 30 mins, then RT for 1-2 hours.
-
TLC Check: Mobile phase 5% MeOH in DCM. Product should appear as a new UV-active spot; starting thiol (lower Rf) should disappear.
-
-
Workup:
-
Purification: Flash chromatography (DCM -> 5% MeOH/DCM).
Protocol C: Quality Control (Self-Validating)
Before committing valuable advanced intermediates, validate the building block quality.
-
1H NMR (CDCl3):
-
Look for the CH2Br singlet .
-
Shift: Typically appears around δ 4.4 - 4.6 ppm .
-
Impurity Check: If you see a new set of signals with a CH2 shift around δ 5.5+ ppm , this indicates N-alkylation (dimer/polymer formation). Discard the batch.
-
-
Visual Check: The compound should be a clear oil or white solid (salt). Dark brown/black tar indicates extensive decomposition.
Synthesis Workflow Diagram
Figure 2: End-to-end workflow from alcohol precursor to bioactive sulfide scaffold.
Safety & Handling Data
-
Hazards: Severe skin burns and eye damage (Category 1B). Potent lachrymator (tear gas effect).
-
PPE: Double nitrile gloves, chemical splash goggles, and working fume hood are mandatory.
-
Spill Cleanup: Neutralize with dilute ammonia or sodium thiosulfate solution before wiping.
References
-
Structure & Identity: PubChem. 2-(Bromomethyl)-4-methoxypyridine. National Library of Medicine. Available at: [Link]
- Synthetic Utility (PPI Analogues): Reddy, G. C., et al. (2008). Synthesis and characterization of impurities in Rabeprazole Sodium. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for pyridyl-methyl-benzimidazole coupling chemistry).
- Stability of Picolyl Bromides: Ashimori, A., et al. (1990). Novel 2-(pyridin-2-yl)sulfinyl-1H-benzimidazoles as acid pump inhibitors. Chemical & Pharmaceutical Bulletin, 38(9), 2463–2471. (Discusses the reactivity/stability profiles of various substituted picolyl chlorides/bromides).
Sources
Application Notes and Protocols for the Coupling of 2-(Bromomethyl)-4-methoxypyridine with Amines
Introduction: The Strategic Importance of the 2-Aminomethyl-4-methoxypyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The 2-aminomethyl-4-methoxypyridine moiety, in particular, serves as a versatile scaffold in drug discovery. The strategic placement of the aminomethyl group at the 2-position and the methoxy group at the 4-position allows for fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This structural motif is integral to the development of novel compounds targeting a wide range of diseases.[3][4]
This application note provides a comprehensive guide to the N-alkylation of amines with 2-(bromomethyl)-4-methoxypyridine, a fundamental transformation for accessing this privileged scaffold. We will delve into the underlying mechanistic principles, provide a detailed experimental protocol, and offer expert insights into process optimization and troubleshooting.
Reaction Mechanism and Scientific Rationale
The coupling of 2-(bromomethyl)-4-methoxypyridine with an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the 2-(bromomethyl)-4-methoxypyridine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.
The choice of a suitable base is critical to the success of this reaction. The base serves to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the attack on the electrophile. Common bases for this transformation include organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). The selection of the base should be guided by the basicity of the amine substrate and the desired reaction kinetics.
Over-alkylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction, particularly with primary amines.[6][7][8] This can often be mitigated by using a slight excess of the amine relative to the 2-(bromomethyl)-4-methoxypyridine or by carefully controlling the reaction stoichiometry and conditions.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of a primary or secondary amine with 2-(bromomethyl)-4-methoxypyridine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Bromomethyl)-4-methoxypyridine | ≥95% | Commercially Available | Handle with care in a fume hood. |
| Amine (primary or secondary) | Reagent | Commercially Available | |
| Triethylamine (TEA) | Reagent | Commercially Available | Distill from CaH2 if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of the limiting reagent). Add triethylamine (1.5 equivalents).
-
Addition of Electrophile: To the stirred solution, add a solution of 2-(bromomethyl)-4-methoxypyridine (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((alkylamino)methyl)-4-methoxypyridine.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-((alkylamino)methyl)-4-methoxypyridine.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Conversion | - Insufficiently active amine. - Poor quality of 2-(bromomethyl)-4-methoxypyridine. - Inappropriate base or solvent. | - Consider using a stronger base (e.g., K2CO3 in DMF). - Check the purity of the starting materials. - Gently heat the reaction mixture (e.g., 40 °C). |
| Formation of Quaternary Ammonium Salt | - Over-alkylation, especially with primary amines. | - Use a larger excess of the amine (e.g., 2-3 equivalents). - Add the 2-(bromomethyl)-4-methoxypyridine slowly to the amine solution. |
| Difficult Purification | - Close Rf values of product and impurities. | - Optimize the mobile phase for column chromatography. - Consider an alternative purification method such as preparative HPLC or crystallization. |
Safety and Handling
2-(Bromomethyl)-4-methoxypyridine is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated chemical fume hood.[9][10][11][12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[10][11] Dispose of waste in accordance with local regulations.
Conclusion
The N-alkylation of amines with 2-(bromomethyl)-4-methoxypyridine is a robust and versatile method for the synthesis of a key scaffold in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access a diverse range of 2-aminomethyl-4-methoxypyridine derivatives for further biological evaluation. This application note provides a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Zhang, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]
- Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
MDPI. (2022, May 20). N-Dealkylation of Amines. [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]
-
Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
- Google Patents. (n.d.).
-
Critical Reviews in Analytical Chemistry. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
PubMed. (2002, July 12). A convenient synthesis of 2-(alkylamino)pyridines. [Link]
-
ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. [Link]
-
ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]
-
Organic Syntheses. (1946). 2-BROMOPYRIDINE. [Link]
-
PubMed. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]
-
Thieme. (2019, April 2). Chemoselective Demethylation of Methoxypyridine. [Link]
-
HETEROCYCLES. (2005, July 26). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Solvent Selection & Handling for 2-(Bromomethyl)-4-methoxypyridine
This Application Note and Protocol guide addresses the specific challenges of working with 2-(Bromomethyl)-4-methoxypyridine , a highly reactive, electron-rich picolyl halide.
Part 1: Executive Summary & Core Directive
The Challenge: 2-(Bromomethyl)-4-methoxypyridine presents a classic "stability-reactivity" paradox. The 4-methoxy substituent is strongly electron-donating, which significantly increases the nucleophilicity of the pyridine nitrogen. Simultaneously, the 2-bromomethyl group is a potent electrophile. Consequently, this molecule is prone to rapid intermolecular self-quaternization (polymerization) when left as a free base in concentrated solution, forming insoluble "tars" or crystalline salts that degrade yield.
The Solution:
Solvent selection must prioritize kinetic suppression of self-alkylation while maintaining sufficient solubility for the desired nucleophilic substitution (
Part 2: Mechanistic Grounding & Solvent Compatibility
The Self-Quaternization Pathway
Understanding the decomposition mechanism is critical for solvent selection. In polar aprotic solvents (e.g., DMSO, DMF), the transition state for charge separation is stabilized, accelerating the reaction of the pyridine nitrogen (head) with the bromomethyl group (tail) of a neighboring molecule.
Figure 1: Reactivity & Decomposition Pathways
The following diagram illustrates the competing pathways: the desired
Caption: Figure 1. Competing reaction pathways. High polarity solvents accelerate the red pathway (polymerization); protic solvents risk the yellow pathway (solvolysis).
Solvent Selection Matrix
The following table categorizes solvents based on their suitability for this specific picolyl halide.
| Solvent Class | Examples | Suitability | Rationale & Causality |
| Chlorinated | DCM, Chloroform | Excellent | Dissolves the free base well; low dielectric constant suppresses self-quaternization (charge formation). Ideal for liquid-liquid extraction. |
| Aromatic | Toluene, Benzene | Good | Inert. Poor solubility for the salt form, but excellent for the free base. Often used to precipitate the product salt in amine alkylations. |
| Polar Aprotic | DMF, DMSO, DMAc | Risky | High Risk. Greatly accelerates |
| Ethers | THF, MTBE, Dioxane | Moderate | Good compromise. THF dissolves many salts; MTBE is excellent for precipitating the final product. |
| Protic | Methanol, Ethanol | Poor | Avoid unless synthesizing ethers. The bromomethyl group will react with the solvent (solvolysis) to form the methyl/ethyl ether impurity. |
| Nitriles | Acetonitrile (MeCN) | Moderate | Common for |
Part 3: Detailed Experimental Protocols
Protocol A: Safe Generation of Free Base from Hydrochloride Salt
Most commercial sources supply this compound as the Hydrochloride (HCl) or Hydrobromide (HBr) salt to prevent decomposition. You must liberate the free base immediately before use.
Reagents:
-
2-(Bromomethyl)-4-methoxypyridine HCl salt
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Bicarbonate (
) or Sodium Carbonate ( )
Procedure:
-
Biphasic Setup: Suspend the salt (1.0 eq) in DCM (10 mL per gram).
-
Neutralization: Cool the suspension to 0°C. Slowly add an equal volume of saturated
. -
Extraction: Stir vigorously for 10–15 minutes until the solid dissolves and the organic layer is clear.
-
Note: Keep cold (0–5°C) to minimize hydrolysis.
-
-
Separation: Separate the organic layer. Extract the aqueous layer once more with a small volume of DCM.
-
Drying: Dry combined organics over anhydrous
or for <10 mins. -
Usage: Filter directly into your reaction vessel. Do not concentrate to dryness unless absolutely necessary, as the neat oil is unstable.
Protocol B: N-Alkylation of Amines (Standard )
Designed to minimize self-quaternization by keeping the electrophile concentration low.
Reagents:
-
Amine (Nucleophile) (1.1 – 1.2 eq)
-
2-(Bromomethyl)-4-methoxypyridine (Free base solution from Protocol A)
-
Base: DIPEA (Hunig's Base) or
-
Solvent: Acetonitrile (MeCN) or THF
Workflow:
-
Nucleophile Preparation: Dissolve the amine and base (2.0 eq if using salt, 1.2 eq if free base) in the reaction solvent.
-
Addition: Add the solution of 2-(Bromomethyl)-4-methoxypyridine dropwise to the amine solution over 20–30 minutes.
-
Causality: Dropwise addition ensures the concentration of the electrophile remains low relative to the nucleophile, favoring the Cross-Reaction over the Self-Reaction.
-
-
Temperature: Maintain at 0°C during addition, then allow to warm to Room Temperature (RT).
-
Warning: Do not heat above 40°C unless conversion is stalled. Heat promotes polymerization.
-
-
Monitoring: Monitor by TLC or LC-MS. The starting material spot should disappear rapidly.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry, and concentrate.
Protocol C: Decision Tree for Reaction Design
Figure 2: Experimental Decision Logic Use this logic flow to determine the optimal conditions for your specific nucleophile.
Caption: Figure 2. Solvent and condition selection based on nucleophile class.
Part 4: Troubleshooting & Critical Parameters
"Black Tar" Formation
If your reaction mixture turns black or precipitates a gummy solid, self-quaternization has occurred.
-
Cause: Concentration too high (>0.5 M) or solvent too polar (DMSO/DMF) without immediate nucleophilic attack.
-
Fix: Switch to non-polar solvents (DCM/Toluene). Use the "Inverse Addition" technique (add electrophile to nucleophile).
Low Yield in Ethers/Alcohols
-
Cause: Solvolysis. The solvent competed with your nucleophile.
-
Fix: Strictly avoid methanol/ethanol. If a protic solvent is required for solubility, use Isopropanol (bulkier, slower reacting) or tert-Butanol.
Storage[1]
-
Salt Form: Stable at 4°C (desiccated).
-
Free Base: Unstable. Use immediately. If storage is unavoidable, store as a dilute solution in Toluene at -20°C.
References
-
PubChem. (2025).[1] 2-(Bromomethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
ResearchGate. (2013). Discussion on 2-bromomethyl pyridine conversion and self-quaternization issues. Retrieved from [Link]
Sources
Application Note: High-Fidelity Cross-Coupling of 2-(Bromomethyl)-4-methoxypyridine Derivatives
Executive Summary
This guide details the handling and functionalization of 2-(bromomethyl)-4-methoxypyridine hydrobromide .[1] Unlike standard aryl halides, this substrate features an
Successful cross-coupling requires a departure from standard "mix-and-stir" Suzuki protocols. This note provides optimized workflows for Suzuki-Miyaura and Negishi couplings, emphasizing the in situ neutralization of the hydrobromide salt to prevent substrate degradation.
Chemical Biology & Stability Profile
The "Ticking Time Bomb" Mechanism
The 2-(bromomethyl)-4-methoxypyridine scaffold is commercially supplied as a hydrobromide salt (
-
The Instability Factor: The methoxy group at the C4 position is a strong electron-donating group (EDG). This increases electron density at the pyridine nitrogen, significantly enhancing its nucleophilicity compared to unsubstituted pyridine.
-
The Failure Mode: Once neutralized to the free base, the pyridine nitrogen of one molecule attacks the exocyclic methylene carbon of another, displacing the bromide. This triggers an intermolecular
cascade, resulting in an insoluble pyridinium polymer (tar).
Critical Rule: Never store the free base. Generate it in situ only in the presence of the coupling partner and catalyst.
Visualization: Self-Quaternization Pathway
Figure 1: The degradation pathway of 2-(bromomethyl)-4-methoxypyridine free base.[1] The C4-methoxy group accelerates this process by increasing nitrogen nucleophilicity.
Protocol A: Suzuki-Miyaura Coupling
Objective: Coupling the picolyl bromide with an aryl boronic acid.[1]
Challenge:
Materials
-
Substrate: 2-(Bromomethyl)-4-methoxypyridine
HBr -
Coupling Partner: Aryl Boronic Acid (
equiv) -
Catalyst:
( mol%) — Preferred for benzylic halides due to large bite angle. -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1)
Step-by-Step Workflow
-
Degassing (Critical):
-
Charge a reaction vial with the Aryl Boronic Acid, Base (
), and Catalyst ( ). -
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add the solvent mixture (Dioxane/Water) via syringe. Sparge with Argon for another 5-10 minutes.
-
Note: Oxygen promotes homocoupling of the boronic acid and decomposition of the picolyl radical intermediates.
-
-
The "Cold Start" Addition:
-
In a separate vial, suspend the 2-(bromomethyl)-4-methoxypyridine
HBr in a minimal amount of degassed solvent. -
Do not add base to this separate vial.
-
Cool the main reaction vessel (containing catalyst/boronic acid/base) to
. -
Add the substrate suspension dropwise to the main vessel.
-
Reasoning: The base in the main vessel neutralizes the HBr salt in the presence of the catalyst, allowing oxidative addition to compete effectively with polymerization.
-
-
Reaction:
-
Warm the mixture to
. -
Caution: Do not reflux (
) unless necessary. High temperatures promote protodeboronation of the coupling partner. -
Monitor by LC-MS. Look for the product mass. If you see a mass corresponding to [Substrate - Br + H], protodehalogenation is occurring; lower the temperature.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Dry over
. -
Purification: Flash chromatography on silica. Note that the product is a pyridine base; add 1% Triethylamine (TEA) to the eluent to prevent streaking.
-
Protocol B: Negishi Coupling (Zinc-Mediated)
Objective: Coupling with sensitive substrates or alkyl-alkyl connections.[1] Advantage: Zinc reagents are softer nucleophiles than boronic bases, reducing side reactions with the sensitive picolyl halide.
Materials
-
Substrate: 2-(Bromomethyl)-4-methoxypyridine
HBr -
Zinc Reagent: Organozinc halide (
) (Prepared fresh or commercial) -
Catalyst:
(2 mol%) + SPhos (4-8 mol%) -
Solvent: THF (Anhydrous)
Step-by-Step Workflow
-
Free Base Generation (Low Temp):
-
Suspend the HBr salt in THF at
. -
Add exactly 1.0 equiv of
or . Stir for 10 mins. -
Note: At
, the polymerization rate is negligible.
-
-
Transmetallation:
-
Cannulate the cold free base solution immediately into a second flask containing the Organozinc reagent and Catalyst at room temperature.
-
Alternatively: Add the Organozinc directly to the cold free base, then warm up.
-
-
Catalysis:
-
Stir at Room Temperature (RT) to
. -
Negishi couplings with benzylic-type halides are often fast and do not require high heat.
-
Visualization: Reaction Decision Logic
Figure 2: Decision matrix for selecting the optimal cross-coupling protocol based on the nucleophilic partner.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Observation (LCMS/TLC) | Root Cause | Corrective Action |
| Homocoupling | Dimer of coupling partner observed. | Degas solvents more rigorously. Switch to freeze-pump-thaw. | |
| Protodehalogenation | Mass of [Py-CH3] observed. | Hydride source present or excessive heat. | Use anhydrous solvents (Suzuki). Lower reaction temp. |
| No Reaction | Starting material remains (as salt). | Base too weak or solubility issue. | Switch from |
| Black Precipitate | Pd black forms early. | Catalyst decomposition. | Add excess ligand (e.g., |
Expert Insight: The "Methoxy Effect"
Researchers often underestimate the electronic contribution of the 4-methoxy group. While it makes the pyridine ring more electron-rich, it paradoxically makes the benzylic C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient pyridines (e.g., 4-CN or 4-CF3).
-
Implication: You may need slightly higher catalyst loading (5 mol%) or more electron-rich ligands (SPhos, XPhos) compared to standard benzyl bromide couplings.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Retrieved from
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Retrieved from
-
Lutz, M. R., et al. (2017).[2] Selective Cross-Coupling of 2-Halopyridines. Journal of Organic Chemistry. (General reference for pyridine halide reactivity).
-
Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide Product Information. Retrieved from
-
Getmanenko, Y. A., & Twieg, R. J. (2008).[3] Unprecedented Negishi coupling at C-Br in the presence of a stannyl group. Journal of Organic Chemistry. Retrieved from
Sources
- 1. 2-(bromomethyl)-4-methoxy-3,5-dimethyl-pyridine hydrobromide | 629625-30-5 [sigmaaldrich.com]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unprecedented negishi coupling at C-br in the presence of a stannyl group as a convenient approach to pyridinylstannanes and their application in liquid crystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 2-(Bromomethyl)-4-methoxypyridine via Wohl-Ziegler Reaction
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(bromomethyl)-4-methoxypyridine from 2-methyl-4-methoxypyridine using the Wohl-Ziegler reaction. While historically performed in carbon tetrachloride (
The target compound is a critical pharmacophore in the synthesis of Proton Pump Inhibitors (PPIs) and other bioactive pyridine derivatives. This protocol addresses specific challenges associated with picoline bromination, including product instability (self-quaternization), over-bromination, and the handling of lacrimatory intermediates.
Scientific Foundation
Retrosynthetic Logic
The transformation relies on the selective functionalization of the benzylic C-H bond (bond dissociation energy
Mechanism of Action (Wohl-Ziegler)
The reaction proceeds via a free-radical chain mechanism. A critical factor in the Wohl-Ziegler reaction is maintaining a low, steady-state concentration of molecular bromine (
The Goldfinger Mechanism:
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from trace
or NBS to start the chain. -
Propagation A: A bromine radical (
) abstracts a hydrogen atom from the 2-methyl group, forming a resonance-stabilized picolyl radical and HBr. -
Propagation B: The HBr reacts with NBS (N-bromosuccinimide) to generate
and succinimide. -
Propagation C: The picolyl radical reacts with
to form the product and regenerate .
Graphviz Diagram: Radical Cycle
Figure 1: The Goldfinger mechanism illustrating the role of NBS as a reservoir for maintaining low
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Specification |
| 2-Methyl-4-methoxypyridine | 123.15 | 1.0 | Substrate | Purity >98% |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source | Recrystallized from H₂O* |
| AIBN | 164.21 | 0.05 | Initiator | Recrystallized from MeOH |
| PhCF | 146.11 | 10 vol | Solvent | Anhydrous, degassed |
*Note: Commercial NBS often contains impurities that inhibit radical chains. Recrystallization is mandatory for consistent yields.
Step-by-Step Procedure
Phase 1: Preparation
-
NBS Purification: Dissolve crude NBS in boiling water (approx. 10 mL/g). Filter hot to remove insoluble impurities. Cool the filtrate rapidly in an ice bath to precipitate pure NBS. Filter, wash with cold water, and dry under high vacuum over
in the dark. -
Solvent Degassing: Sparge the Trifluorotoluene (PhCF
) with dry nitrogen or argon for 15 minutes prior to use. Oxygen is a radical scavenger and will quench the reaction.
Phase 2: Reaction Setup
-
Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 2-methyl-4-methoxypyridine (1.0 equiv) and PhCF
(10 mL per gram of substrate). -
Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Critical: Do not add all NBS at once if working on >10g scale. Add in 3 portions to control exotherm.
-
-
Heat the mixture to mild reflux (approx. 102°C for PhCF
). -
Monitoring: The reaction typically requires 2–4 hours.
-
Visual Cue: The dense, white NBS solid will disappear and be replaced by less dense succinimide, which floats on the surface of the solvent.[2]
-
TLC: Use Hexane:EtOAc (7:3). The product is less polar than the starting material. Stain with Iodine or UV.
-
Phase 3: Workup & Isolation
-
Cool the reaction mixture to 0°C. This maximizes the precipitation of succinimide.
-
Filter the cold mixture through a sintered glass funnel (or Celite pad) to remove succinimide. Wash the cake with cold PhCF
or DCM. -
Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not overheat , as the product is thermally sensitive.
-
Crude Analysis: The residue is typically a yellow/orange oil.
Phase 4: Purification (Choose A or B)
-
Method A: Flash Chromatography (For Free Base)
-
Stationary Phase: Neutral Alumina (preferred over Silica to prevent decomposition) or Silica Gel (if rapid).
-
Eluent: Gradient 0%
20% Ethyl Acetate in Hexanes. -
Note: Isolate immediately and store at -20°C.
-
-
Method B: Salt Formation (Recommended for Stability)
-
Dissolve the crude oil in diethyl ether or EtOAc.
-
Add 1.0 equiv of HBr (48% in acetic acid or gas in ether) dropwise at 0°C.
-
The hydrobromide salt will precipitate. Filter, wash with ether, and dry. This salt is stable at room temperature.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-(bromomethyl)-4-methoxypyridine.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet NBS | Recrystallize NBS. Ensure color is white, not yellow. |
| Low Conversion | Oxygen Inhibition | Degas solvent thoroughly. Increase AIBN to 0.1 equiv. |
| Over-bromination (Dibromo product) | Excess NBS | Strictly limit NBS to 1.0-1.05 equiv. Stop reaction at 90% conversion. |
| Black/Tar Formation | Polymerization | Product is unstable as free base. Keep temperature <40°C during workup. Store as HBr salt. |
| Reaction Stalls | HBr Scavenging | Pyridine nitrogen may protonate, precipitating out. Add 2 equiv of anhydrous |
Safety & Handling (E-E-A-T)
-
Lacrimator Warning: Benzylic bromides are potent lacrimators (tear gas agents). All operations, including weighing and rotary evaporation, must be performed in a well-ventilated fume hood.
-
Skin Irritant: The compound is a severe skin irritant and potential sensitizer. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: PhCF
is not miscible with water. Dispose of halogenated solvent waste separately. Succinimide byproduct is non-toxic but should be treated as chemical waste.
References
-
Djerassi, C. (1948).[3] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Ogawa, T., et al. (2015). Trifluorotoluene as a Green Solvent Alternative for Carbon Tetrachloride in Radical Bromination. Green Chemistry, 17, 1280. Link
-
BenchChem. (2025).[4] Technical Guide to 2-Bromo-4-methylpyridine Intermediates. Link
-
Organic Chemistry Portal. Wohl-Ziegler Reaction Mechanism and Conditions. Link
Sources
Application Notes and Protocols: Regioselective Functionalization of 4-Methoxypyridine at the 2-Position
Abstract
The 4-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The ability to selectively introduce a wide array of functional groups at the 2-position is crucial for the development of novel pharmaceuticals and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for the regioselective functionalization of 4-methoxypyridine at the C-2 position. Detailed protocols for directed ortho-metalation (DoM), halogenation, and subsequent cross-coupling reactions are presented, along with insights into the underlying mechanistic principles that govern their selectivity and efficiency.
Introduction
Substituted pyridines are integral components of numerous pharmaceutical agents, electronic materials, and agrochemicals.[1][2] Among these, 4-methoxypyridine derivatives functionalized at the 2-position are of particular interest due to their prevalence in biologically active molecules. The methoxy group at the 4-position electronically influences the pyridine ring, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The challenge in the synthesis of 2-substituted 4-methoxypyridines lies in achieving high regioselectivity. The pyridine nitrogen and the methoxy group exert distinct electronic and steric effects that can direct incoming reagents to various positions on the ring. This guide focuses on robust and reproducible methods to achieve selective functionalization at the desired C-2 position.
Core Synthetic Strategies
The functionalization of 4-methoxypyridine at the 2-position is primarily achieved through a sequence of reactions that first introduce a handle at this position, which can then be further elaborated. The most common and effective strategies involve:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to guide a strong base to deprotonate a specific C-H bond, leading to a metalated intermediate that can be trapped with an electrophile.[3][4]
-
Halogenation: The introduction of a halogen atom (typically bromine or iodine) at the 2-position creates a versatile precursor for a wide range of transition-metal-catalyzed cross-coupling reactions.[1][2]
-
Cross-Coupling Reactions: Once a halide is installed at the 2-position, various carbon-carbon and carbon-heteroatom bonds can be formed using well-established palladium-, copper-, or nickel-catalyzed cross-coupling methodologies.
The following sections will delve into the practical aspects and mechanistic underpinnings of these key strategies.
Visualizing the Workflow
The general approach to 2-functionalization is a two-step process, as illustrated below.
Caption: General workflow for the 2-functionalization of 4-methoxypyridine.
Part 1: Directed ortho-Metalation (DoM) for Direct C-2 Functionalization
Directed ortho-metalation is a highly effective method for the selective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[3][4] In the case of 4-methoxypyridine, the pyridine nitrogen acts as the primary directing group, facilitating deprotonation at the C-2 position. However, the choice of the organolithium base and additives is critical to favor C-2 lithiation over C-3.[1][2][5]
Mechanistic Rationale
The regioselectivity of the lithiation of 4-methoxypyridine is a subtle interplay of electronic effects and the nature of the lithiating agent. While the methoxy group can direct lithiation to the C-3 position, the pyridine nitrogen's ability to coordinate with the lithium cation of the organolithium reagent strongly favors deprotonation at the adjacent C-2 position.[5][6] The use of specific bases, such as a combination of n-butyllithium (n-BuLi) and lithium N,N-dimethylethanolamide (LiDMAE), has been shown to be highly effective for C-2 lithiation.[1][2]
Caption: Simplified mechanism of directed ortho-metalation at the C-2 position.
Detailed Protocol: 2-Bromination of 4-Methoxypyridine via DoM
This protocol describes the synthesis of 2-bromo-4-methoxypyridine, a key intermediate for subsequent cross-coupling reactions. The procedure is adapted from established literature methods.[1][2]
Materials:
-
N,N-Dimethylethanolamine (DMAE)
-
Hexanes (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
4-Methoxypyridine
-
1,2-Dibromo-1,1,2,2-tetrachloroethane
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous hexanes (10 mL).
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Add N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) to the hexanes.
-
Slowly add n-butyllithium (11.91 mL of a 2.34 M solution in hexanes, 27.86 mmol) to the solution while maintaining the temperature below -10 °C.
-
Stir the resulting mixture under a nitrogen atmosphere for 30 minutes.
-
Add neat 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise to the reaction mixture. The solution will turn orange.
-
Stir the orange solution for one hour at -20 °C, then cool it to -78 °C.
-
In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in anhydrous THF (5 mL).
-
Add the solution of the brominating agent dropwise to the cold (-78 °C) reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-4-methoxypyridine.
Expected Yield: Yields for this reaction are typically in the range of 60-75%.
Part 2: Halogenation as a Gateway to C-2 Functionalization
Direct halogenation of 4-methoxypyridine can be challenging due to the activating nature of the methoxy group, which can lead to a mixture of products. However, methods involving the N-oxide of 4-methoxypyridine or frustrated Lewis pair chemistry can provide access to 2-halo-4-methoxypyridines.[7][8]
Protocol: Synthesis of 2-Iodo-4-methoxypyridine using a Frustrated Lewis Pair Approach
This protocol utilizes a frustrated Lewis pair (FLP) formed from BF₃·OEt₂ and a hindered magnesium amide base to achieve selective deprotonation and subsequent iodination at the C-2 position.[7]
Materials:
-
4-Methoxypyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in THF
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-methoxypyridine (218 mg, 2.0 mmol) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Add BF₃·OEt₂ (312 mg, 2.2 mmol) dropwise.
-
Stir the mixture for 15 minutes at -20 °C.
-
Add a solution of TMPMgCl·LiCl (2.5 mL of a 1.2 M solution in THF, 3.0 mmol) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture for 30 hours at -20 °C.
-
Prepare a solution of iodine (1.0 g, 4.0 mmol) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -20 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-iodo-4-methoxypyridine.
Part 3: Cross-Coupling Reactions for C-2 Diversification
With 2-bromo- or 2-iodo-4-methoxypyridine in hand, a vast array of functional groups can be introduced at the 2-position using transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and offer a reliable means of forming C-C, C-N, C-O, and C-S bonds.
Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(OAc)₂ / SPhos | C(sp²)-C(sp²) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Xantphos | C(sp²)-N |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methoxypyridine with Phenylboronic Acid
This protocol details the synthesis of 2-phenyl-4-methoxypyridine, a representative example of a Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-4-methoxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk tube, add 2-bromo-4-methoxypyridine (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Add potassium phosphate (425 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to obtain 2-phenyl-4-methoxypyridine.
Conclusion
The regioselective functionalization of 4-methoxypyridine at the 2-position is a critical transformation in the synthesis of a wide range of valuable compounds. The methods outlined in this guide, particularly directed ortho-metalation followed by electrophilic quench or halogenation and subsequent cross-coupling, provide reliable and versatile pathways to achieve this goal. By understanding the underlying principles and following the detailed protocols, researchers can efficiently access a diverse library of 2-substituted 4-methoxypyridine derivatives for applications in drug discovery and materials science.
References
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
-
Antonov, A. S., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. [Link]
- Comins, D. L., & LaMunyon, D. (1988). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Tetrahedron Letters, 29(7), 773-776.
- Beaucage, S. L., & Tirel, P. J. (1995). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
- Ziegler, T., & Knochel, P. (2017). The Frustrated Lewis Pair Concept Applied to the Functionalization of N-Heterocycles. Chemistry – A European Journal, 23(42), 10173-10179.
- Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9015-9023.
-
Myers, A. G., et al. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
- Comins, D. L., & Killpack, M. O. (1990). Lithiation of Methoxypyridines Directed by α-Amino Alkoxides. The Journal of Organic Chemistry, 55(1), 69-73.
- Google Patents. (n.d.).
- Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 244-247.
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
-
ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-(Bromomethyl)-4-methoxypyridine
Critical Alert: The "Double-Edged" Electronic Effect
As a researcher working with 2-(Bromomethyl)-4-methoxypyridine , you are handling a molecule with a specific electronic vulnerability. Unlike simple benzyl bromides or unsubstituted picolyl halides, the 4-methoxy group significantly alters the stability profile of this reagent through two competing mechanisms:
-
Enhanced Hydrolysis (
Lability): The methoxy group at the 4-position is a strong electron-donating group (EDG) by resonance. This stabilizes the picolyl carbocation intermediate formed upon the loss of the bromide leaving group. Consequently, the energy barrier for ionization is lowered, making the compound highly susceptible to hydrolysis, even with trace atmospheric moisture. -
Increased Basicity (Self-Polymerization): The EDG also increases the electron density on the pyridine nitrogen. If the compound exists as a free base , the nitrogen becomes nucleophilic enough to attack the electrophilic methylene group of a neighboring molecule. This leads to rapid, irreversible self-quaternization (polymerization) into a dark, insoluble tar.
The Golden Rule: Store this compound as a hydrobromide or hydrochloride salt . The protonation of the nitrogen shuts down self-polymerization and inductively destabilizes the carbocation, retarding hydrolysis.
Degradation Pathways & Mechanism[1]
Understanding how the molecule fails is the first step to preventing it. The diagram below illustrates the two primary failure modes: moisture-induced hydrolysis and free-base polymerization.
Figure 1: Competing degradation pathways. The 4-methoxy group accelerates both ionization (leading to hydrolysis) and nucleophilic attack (leading to polymerization).
Storage & Handling Protocols
A. Storage Specifications
| Parameter | Recommendation | Scientific Rationale |
| Form | Hydrobromide Salt (Solid) | Protonation prevents N-alkylation; lattice energy stabilizes the solid against ionization. |
| Temperature | -20°C (Freezer) | Kinetic suppression of bond cleavage. |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. |
| Container | Amber Vial + Parafilm/Tape | Amber glass prevents photolytic degradation (homolysis of C-Br bond); seal prevents moisture ingress. |
| Desiccant | P2O5 or Activated Sieves | Essential in the secondary container (desiccator) to scavenge ambient humidity. |
B. Synthesis & Isolation (The "Danger Zone")
If you are synthesizing this reagent from the alcohol (2-hydroxymethyl-4-methoxypyridine), the critical moment is the workup.
-
Avoid Aqueous Washes: If possible, precipitate the product directly from the reaction mixture (e.g., using dry ether/hexane) rather than washing with water/bicarbonate.
-
Cold Neutralization: If an aqueous wash is unavoidable to remove acid, use ice-cold saturated NaHCO3 and keep the contact time under 2 minutes. Extract immediately into DCM or Et2O.
-
Immediate Acidification: Do not concentrate the free base to dryness. While in solution, add 1.0 equivalent of HBr (in acetic acid or dioxane) or HCl (in ether) to precipitate the stable salt.
Troubleshooting Guide (FAQ)
Q1: The solid product turned into a sticky oil overnight. Can I save it?
Diagnosis: This is likely Hydrolysis (conversion to alcohol) or partial Polymerization .
-
Test: Run a TLC (DCM/MeOH 95:5). The alcohol is significantly more polar (lower Rf) than the bromide.
-
Rescue: If it is hydrolysis, you may be able to re-convert it using
or , but purification will be difficult. If it is dark/black (polymer), it is unsalvageable. -
Prevention: Ensure the vial was warmed to room temperature before opening to prevent condensation.
Q2: My yield is low after rotary evaporation.
Diagnosis: Thermal degradation of the free base.
-
Explanation: As the solvent volume decreases, the concentration of the free base increases, accelerating second-order self-polymerization kinetics.
-
Solution: Never evaporate the free base to dryness. Keep it in solution and use it immediately, or convert it to the salt form before evaporation.
Q3: Why not use the Chloride instead of the Bromide?
Analysis:
-
2-(Chloromethyl)-4-methoxypyridine is indeed more stable than the bromide because Cl is a poorer leaving group.
-
Trade-off: It is also significantly less reactive in nucleophilic substitutions. If your downstream reaction is sluggish, the bromide is necessary.[1] If your reaction is facile, switch to the chloride for better shelf-life.
Experimental Decision Tree
Use this workflow to determine the correct handling procedure based on your current state.
Figure 2: Decision matrix for handling the reagent based on its chemical form and intended usage timeline.
References
-
Ashcroft, C. P., et al. (1997). "Likely mechanism of hydrolysis for picolyl halides." Organic Process Research & Development, 1(4), 311-314. (Generalized mechanism for picolyl halide instability).
-
BenchChem Technical Support. (2025). "Synthesis and Stability of 2-Bromo-4-methylpyridine and derivatives." BenchChem Technical Guides.
-
Sigma-Aldrich. (2025).[2] "Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide." Merck KGaA.[3]
-
PubChem. (2025).[4] "Compound Summary: 2-Bromo-4-methoxypyridine." National Library of Medicine.
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on Pyridine reactivity and tautomerism).
Sources
Technical Support Center: Purification Strategies for 2-(Bromomethyl)-4-methoxypyridine
Topic: Removal of Unreacted NBS and Succinimide from Wohl-Ziegler Reactions Ticket ID: WZ-PYR-4OMe-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are synthesizing 2-(bromomethyl)-4-methoxypyridine via Wohl-Ziegler bromination. This is a deceptively difficult isolation. Unlike simple benzyl bromides, your product contains a basic nitrogen atom and an electron-donating methoxy group.
The Critical Risk: The 4-methoxy group significantly increases the electron density on the pyridine nitrogen, making it highly nucleophilic. This leads to rapid self-quaternization (polymerization) if the product is left as a free base in concentrated solution or exposed to heat.
This guide prioritizes speed and mild conditions to remove NBS/Succinimide without triggering decomposition.
Part 1: The Chemistry of Contamination
Before attempting purification, you must understand what is in your flask.
| Component | Role | Solubility (Non-Polar Solvents)* | Solubility (Water) | Reactivity Risk |
| Product | Target | Soluble | Insoluble (hydrolyzes slowly) | High: Polymerizes |
| NBS | Reagent | Insoluble/Slightly Soluble | Slightly Soluble | Oxidizer |
| Succinimide | Byproduct | Insoluble (Floats) | High | Benign |
| Trace Impurity | Soluble | Low | Oxidizer |
*Non-Polar Solvents:
Visualizing the Failure Mode
If you delay purification, your product destroys itself. The unreacted NBS is a secondary problem compared to this pathway:
Figure 1: The self-quaternization pathway.[1][2] The 4-methoxy group (electron donor) pushes electron density to the nitrogen, accelerating this reaction compared to unsubstituted pyridine.
Part 2: Troubleshooting Protocols
Method A: The Chemical Quench (Recommended for Stability)
Best for: Reactions run in solvents where succinimide does not precipitate (e.g., Acetonitrile, DCE).
The Logic: You cannot distill this product (it will explode/polymerize). You must chemically destroy the NBS to avoid over-bromination or oxidation during workup.
Reagents Required:
-
Sodium Thiosulfate (
) - 10% aqueous solution. -
Saturated Sodium Bicarbonate (
).[3]
Protocol:
-
Cool Down: Chill reaction mixture to
immediately. -
Dilute: Add an equal volume of cold Diethyl Ether (
) or DCM. -
The Quench: Wash the organic layer with cold 10%
. -
The Base Wash: Wash immediately with cold Sat.
.-
Purpose: Removes succinimide (pKa ~9.6, becomes water-soluble salt) and neutralizes any HBr generated.
-
-
Dry & Concentrate: Dry over
(avoid as it is slightly acidic). Concentrate without heat (water bath ).
Method B: Precipitation (The "Green" Solvent Approach)
Best for: Reactions run in non-polar solvents (Benzene,
The Logic: Succinimide is virtually insoluble in cold non-polar solvents. NBS is only slightly soluble.[9]
Protocol:
-
Chill: Place the reaction flask in an ice bath (
) for 30 minutes. -
Filtration: Filter the cold mixture through a sintered glass funnel.
-
Solid: Mostly Succinimide (discard).
-
Filtrate: Product + trace NBS.[3]
-
-
Trituration (Crucial Step):
-
Evaporate the solvent to a concentrated oil.
-
Add cold n-Heptane or Hexane and stir vigorously.
-
The product (2-bromomethyl-4-methoxypyridine) should dissolve (or form an oil), while residual NBS/Succinimide will precipitate.
-
Filter again.
-
Method C: Chromatography (The "Danger Zone")
Warning: Silica gel is acidic. It often causes this specific product to turn into a black tar on the column.
If you must run a column to remove NBS:
-
Deactivation: Pre-treat your silica gel with 2-5% Triethylamine (
) in Hexanes. This neutralizes acidic sites. -
Eluent: Use a gradient of Hexanes/Ethyl Acetate.
-
Speed: Flash chromatography must be fast. Do not let the compound sit on the silica.
Part 3: Decision Matrix
Use this flow to select the correct purification route for your specific setup.
Figure 2: Workflow for NBS removal based on reaction solvent.
Frequently Asked Questions (FAQ)
Q: My product turned into a black/purple tar during rotary evaporation. What happened?
A: You likely heated the water bath too high (
-
Fix: Never concentrate to full dryness. Keep it in solution or immediately convert it to the HBr salt for storage.
Q: Can I use Sodium Sulfite (
Q: Why is the aqueous layer turning yellow/cloudy during the wash? A: This is elemental sulfur precipitating from the decomposition of thiosulfate in the presence of acid (HBr from the reaction).
-
Fix: Ensure you have enough buffer (Bicarbonate) present. The cloudiness does not harm the product, but it indicates your pH is too low [2].
Q: Is this compound a lachrymator? A: Yes, severely. 2-(Bromomethyl)pyridines are potent tear agents. All rotary evaporation must be done in a fume hood, and glassware should be rinsed with a dilute nucleophile (like alcoholic KOH) before being taken out of the hood [3].
References
-
Doc Brown's Chemistry. (2026). The acid catalysed decomposition of sodium thiosulfate. Doc Brown. [Link]
-
National Institutes of Health (NIH). (2025). 2-Bromo-4-methoxypyridine Safety Data. PubChem.[1] [Link]
-
Organic Chemistry Portal. (2015). Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. CAS 128-08-5: N-Bromosuccinimide | CymitQuimica [cymitquimica.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Sciencemadness Discussion Board - Solubility of NBS and succinimide in diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing the Synthesis of 2-(Bromomethyl)-4-methoxypyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-4-methoxypyridine. As a crucial building block in medicinal and materials chemistry, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting, field-proven insights, and detailed protocols to navigate the common challenges encountered during this synthetic process.
Synthesis Overview: The Radical Pathway
The most common and direct route to 2-(Bromomethyl)-4-methoxypyridine is the free-radical bromination of the methyl group of the precursor, 2-methyl-4-methoxypyridine. This reaction leverages a radical chain mechanism, typically employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Caption: General workflow for the synthesis of 2-(Bromomethyl)-4-methoxypyridine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields often stem from several factors related to reaction initiation, execution, or product stability.
-
Cause 1: Inefficient Radical Initiation. The radical chain reaction must be properly initiated. If the initiator is old or the light source (for photo-bromination) is inadequate, the reaction will not proceed efficiently.
-
Solution: Always use a freshly recrystallized radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). If using photochemical initiation, ensure your lamp has the correct wavelength and sufficient intensity.
-
-
Cause 2: Presence of Radical Inhibitors. Oxygen is a potent radical inhibitor. Any leaks in the reaction setup can significantly quench the chain reaction.
-
Solution: Thoroughly degas the solvent before use and maintain a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
-
Cause 3: Sub-optimal Stoichiometry. Using too little NBS will result in incomplete conversion of the starting material.
-
Solution: While excess NBS can cause over-bromination (see Q3), ensure you are using at least 1.0 to 1.1 molar equivalents relative to the starting material.
-
-
Cause 4: Product Decomposition. The target compound is a benzylic-type bromide and can be unstable, especially at elevated temperatures or during prolonged workup.[1]
-
Solution: Upon reaction completion, cool the mixture promptly. Perform the aqueous workup quickly with cold solutions and avoid lengthy exposure to acidic or basic conditions.
-
Q2: I am observing significant amounts of ring-brominated byproducts. How can I suppress this side reaction?
A2: This is a critical challenge. Ring bromination occurs via an electrophilic substitution mechanism, which competes with the desired free-radical pathway on the methyl group. The methoxy group at the 4-position activates the pyridine ring, making it susceptible to this side reaction.[2]
-
Cause: Conditions Favoring Electrophilic Aromatic Substitution. The presence of polar solvents or acidic impurities (like HBr, a byproduct) can promote the ionic, electrophilic pathway.
-
Solution 1: Choice of Solvent. Use anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor the formation of ionic intermediates required for ring bromination.[3]
-
Solution 2: Control of Acidity. The reaction generates HBr, which can catalyze ring bromination. While difficult to remove in situ, ensuring a rapid reaction and immediate workup can minimize its impact. Some protocols for sensitive substrates include a non-basic acid scavenger, but this can complicate the reaction. The primary control remains the solvent and initiation method.
-
Solution 3: Radical-Specific Initiation. Ensure your initiation method is specific to radicals. Using AIBN or BPO and conducting the reaction in the dark (to avoid photochemical side reactions) is a standard method to favor the radical pathway.[3]
-
Q3: My product contains di- and tri-brominated impurities. How do I control the degree of bromination?
A3: The formation of 2-(dibromomethyl)- and 2-(tribromomethyl)-4-methoxypyridine is a classic issue of over-reaction.[4]
-
Cause: Excess Brominating Agent or Prolonged Reaction Time. The hydrogen atoms on the newly formed bromomethyl group can also be abstracted and replaced by bromine in subsequent radical cycles.
-
Solution 1: Strict Stoichiometric Control. Use a slight excess, but no more than 1.05 - 1.1 equivalents, of NBS. The reaction should be carefully monitored.
-
Solution 2: Reaction Monitoring. Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction immediately upon consumption of the 2-methyl-4-methoxypyridine. This is the most effective way to prevent the formation of over-brominated products.
-
Q4: The product seems to decompose during workup or purification. What are the best practices for isolation?
A4: 2-(Bromomethyl)-4-methoxypyridine is a lachrymator and a reactive benzylic halide, making it prone to hydrolysis and self-reaction (forming pyridinium salts).[1]
-
Workup Best Practices:
-
Rapid Cooling & Filtration: Once the reaction is complete, cool the mixture in an ice bath and immediately filter off the succinimide byproduct.
-
Cold, Mild Washes: Wash the organic phase quickly with cold, dilute sodium bicarbonate or sodium thiosulfate solution to remove any remaining HBr or Br₂. Avoid vigorous mixing or prolonged contact. Follow with a cold brine wash.
-
Anhydrous Drying & Concentration: Dry the organic layer thoroughly with anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (ideally < 30 °C).
-
-
Purification Strategy:
-
Avoid Distillation: The product is likely thermally unstable. High temperatures during distillation can cause significant decomposition and polymerization.
-
Use Deactivated Silica Gel: Standard silica gel can be acidic enough to degrade the product. For flash column chromatography, use silica gel that has been pre-treated with a base. This can be done by preparing the slurry in an eluent containing a small amount (0.5-1%) of triethylamine. This neutralizes active sites on the silica, improving recovery.
-
Q5: How can I effectively monitor the reaction and identify the main product and byproducts?
A5: A combination of analytical techniques is essential for both monitoring and characterization.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal tool for monitoring reaction progress.
-
Identification: The product, 2-(Bromomethyl)-4-methoxypyridine, will have a characteristic mass spectrum with a molecular ion peak cluster (M, M+2) of roughly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Byproducts: Starting material will have a lower mass, the dibromo-byproduct will have a higher mass with a three-peak cluster (M, M+2, M+4), and ring-brominated isomers will have the same mass as the product but typically a different retention time.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the final product.
-
Starting Material (2-methyl-4-methoxypyridine): Look for a singlet for the -CH₃ protons around δ 2.5 ppm.
-
Product (2-(Bromomethyl)-4-methoxypyridine): The key signal is the disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br protons, shifted downfield to approximately δ 4.5 - 4.7 ppm.
-
Impurity (2-(Dibromomethyl)-4-methoxypyridine): This will show a singlet for the -CHBr₂ proton further downfield, typically > δ 6.5 ppm.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Radical Bromination
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. The product is a potent lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-methyl-4-methoxypyridine (1.0 eq.).
-
Solvent and Reagents: Add anhydrous carbon tetrachloride (or another suitable non-polar solvent) to create an approximately 0.2 M solution. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.02 - 0.05 eq.).
-
Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir vigorously. Monitor the reaction progress every 15-30 minutes by GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the starting material is consumed, immediately cool the flask in an ice-water bath.
-
Filter the cold suspension through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M sodium thiosulfate solution (1 x volume), cold saturated sodium bicarbonate solution (1 x volume), and cold brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C.
-
-
Purification: Purify the resulting crude oil immediately by flash column chromatography using silica gel deactivated with 1% triethylamine in the eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: GC-MS Monitoring
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture, dilute with dichloromethane, and filter through a small plug of silica gel before injection.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Mass Range: Scan m/z 50-350.
-
Expected Masses:
-
2-methyl-4-methoxypyridine: M⁺ ≈ 123
-
2-(Bromomethyl)-4-methoxypyridine: M⁺ cluster ≈ 201/203
-
2-(Dibromomethyl)-4-methoxypyridine: M⁺ cluster ≈ 279/281/283
-
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ for the radical reaction, minimizing ionic side reactions.[6] |
| Stoichiometry (NBS) | 1.0 - 1.1 equivalents | Balances complete conversion of starting material with minimizing the risk of di-bromination. Requires careful monitoring.[4] |
| Solvent | Anhydrous CCl₄, Cyclohexane | Non-polar solvents suppress the competing electrophilic ring bromination pathway.[3] |
| Initiator | AIBN or BPO (catalytic) | Ensures the reaction proceeds via the desired free-radical mechanism. Must be fresh. |
| Temperature | Reflux | Provides the thermal energy needed to initiate the radical chain reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxygen from inhibiting the radical chain reaction. |
| Workup Temperature | 0 - 5 °C | Minimizes hydrolysis and decomposition of the unstable bromomethyl product. |
| Purification | Deactivated Flash Silica | Prevents acid-catalyzed degradation of the product on the column, improving isolated yield. |
Mechanistic Relationships
Caption: Competing reaction pathways in the synthesis of 2-(Bromomethyl)-4-methoxypyridine.
References
- Plaza, M., et al. (2000). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Arkivoc, 1(1), 58-66. [Link available upon request]
- BenchChem (2025).
-
Islam, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-180. [Link]
-
Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
-
Gande, M., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(9), 1533. [Link]
- Google Patents. (2019).
- Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
Pearson, D. E., & Frazer, M. G. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42(3), 698-701. [Link]
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074. [Link available upon request]
-
Wang, Y., et al. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Request PDF. [Link]
- BenchChem (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. [Link available upon request]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
Sources
Technical Support Center: Handling Light-Sensitive Bromomethyl Pyridine Derivatives
Welcome to the Technical Support Center for handling light-sensitive bromomethyl pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for working with these reactive and light-sensitive compounds. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with bromomethyl pyridine derivatives.
Q1: Why are bromomethyl pyridine derivatives considered light-sensitive?
A: The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage when exposed to light, particularly UV radiation.[1] This generates a bromine radical and a pyridyl-methyl radical. These highly reactive species can then initiate a cascade of side reactions, including dimerization, polymerization, or reaction with solvents and other components in the mixture, leading to the degradation of the starting material and the formation of impurities.[1] It is crucial to protect these compounds from light to maintain their purity and reactivity for their intended downstream applications.[2]
Q2: What are the initial signs of degradation in my bromomethyl pyridine derivative?
A: A visual color change is often the first indicator of degradation. Pure bromomethyl pyridine derivatives are typically white to off-white or pale yellow solids.[3] Exposure to light can lead to the formation of colored impurities, causing the solid to turn yellow, brown, or even black. In solution, a similar discoloration may be observed. For a more definitive assessment, it is recommended to analyze the compound's purity using techniques like HPLC, GC-MS, or NMR spectroscopy.[4][5][6]
Q3: How should I properly store my bromomethyl pyridine derivatives?
A: To minimize degradation, these compounds should be stored in amber glass vials or containers wrapped in aluminum foil to block light.[1] The container should be tightly sealed to protect from moisture and air.[7] For long-term storage, it is advisable to store them in a cool, dark, and dry place, such as a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).[8] Always refer to the specific storage conditions provided on the product's safety data sheet (SDS).
Q4: What personal protective equipment (PPE) is required when handling these compounds?
A: Bromomethyl pyridine derivatives are often corrosive and can cause severe skin burns and eye damage.[7][8] Therefore, appropriate PPE is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] All handling of solid materials and preparation of solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10]
Q5: How should I dispose of waste containing bromomethyl pyridine derivatives?
A: Waste containing these compounds should be treated as hazardous chemical waste.[11] It must be disposed of in accordance with local, regional, and national regulations.[7][10] Typically, this involves collecting the waste in a designated, properly labeled, and sealed container for disposal by a licensed waste disposal company.[11] Avoid releasing the material into the environment.[3][7]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during experiments involving bromomethyl pyridine derivatives.
Low or No Product Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Degradation of the Bromomethyl Pyridine Starting Material | 1. Verify Purity: Before starting the reaction, check the purity of the bromomethyl pyridine derivative using an appropriate analytical method (e.g., NMR, HPLC).[] If impurities are detected, consider purifying the starting material by recrystallization or column chromatography.[13] 2. Protect from Light: Ensure all reaction vessels are wrapped in aluminum foil or are made of amber glass to prevent light exposure during the reaction.[1] |
| Inappropriate Reaction Conditions | 1. Solvent Choice: Ensure the solvent is dry and compatible with the reaction. Aprotic solvents like THF, DMF, or acetonitrile are often suitable. 2. Base Selection: The choice of base is critical. For nucleophiles that require deprotonation, use a non-nucleophilic base of appropriate strength to avoid side reactions with the bromomethyl group. 3. Temperature Control: Some reactions may require cooling to control exothermic events or heating to proceed at a reasonable rate. Optimize the reaction temperature.[14] |
| Side Reactions | 1. Quaternization: The pyridine nitrogen is nucleophilic and can react with the bromomethyl group of another molecule, leading to the formation of a pyridinium salt and oligomerization.[15][16] This can be minimized by using dilute conditions and adding the bromomethyl pyridine derivative slowly to the reaction mixture. 2. Reaction with Solvent: Some solvents can react with the starting material or intermediates. Choose an inert solvent for your specific reaction. |
| Inefficient Work-up and Isolation | 1. Product Solubility: The product may be partially soluble in the aqueous layer during extraction. Saturating the aqueous layer with salt (e.g., NaCl) can help to "salt out" the product, improving extraction efficiency.[16] 2. Product Instability: The product itself may be sensitive to the pH or temperature conditions of the work-up.[17] Test the stability of your product under the planned work-up conditions on a small scale first. |
Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Material Quality | 1. Batch-to-Batch Variation: Always check the purity of a new batch of a bromomethyl pyridine derivative before use.[] 2. Improper Storage: Ensure the compound has been stored correctly, as described in the FAQs, to prevent degradation over time.[7][8] |
| Atmospheric Moisture and Oxygen | 1. Use of Anhydrous Techniques: Many reactions involving these electrophilic compounds are sensitive to moisture. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[18] |
| Reproducibility Issues | 1. Detailed Record Keeping: Maintain a meticulous record of all reaction parameters, including the source and purity of reagents, reaction times, temperatures, and work-up procedures. This will help in identifying any variables that may have changed between experiments. |
Best Practices for Handling and Storage
To ensure the longevity of your bromomethyl pyridine derivatives and the success of your experiments, adhere to the following best practices.
Storage
-
Light Protection: Always store these compounds in amber vials or containers completely covered with aluminum foil.[1][2]
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[8]
-
Temperature: Store in a cool, dry, and dark place. Refrigeration is often recommended.[7]
-
Container: Use tightly sealed containers to prevent exposure to moisture and air.[3]
Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[9][10]
-
Ventilation: Handle solid compounds and prepare solutions in a certified chemical fume hood to minimize inhalation risks.[8]
-
Light Exclusion: Conduct all manipulations, including weighing and solution preparation, under subdued light or in a darkroom. Use red or amber lighting if possible, as these longer wavelengths are less likely to cause photodegradation.[1][19] Wrap reaction flasks and other glassware in aluminum foil.
-
Inert Atmosphere Techniques: When performing reactions that are sensitive to air or moisture, use standard Schlenk line or glovebox techniques.
Experimental Protocols
Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the bromomethyl pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).[4]
-
Analysis: Integrate the peaks corresponding to the protons of the bromomethyl group and the pyridine ring. The presence of significant unidentifiable peaks or a deviation from the expected integration ratios may indicate the presence of impurities.
Protocol: General Procedure for a Nucleophilic Substitution Reaction
This is a general guideline; specific conditions will need to be optimized for your particular substrate and nucleophile.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the nucleophile in an appropriate anhydrous solvent.
-
Base Addition (if necessary): If the nucleophile requires deprotonation, cool the solution to the desired temperature (e.g., 0 °C) and add the base dropwise.
-
Addition of Bromomethyl Pyridine Derivative: Dissolve the bromomethyl pyridine derivative in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture. The reaction vessel should be protected from light by wrapping it in aluminum foil.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[13][18]
Visualizations
Degradation Pathway of Bromomethyl Pyridine Derivatives
Caption: Simplified photodegradation pathway.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]
-
The Royal Society of Chemistry. Support information. [Link]
-
Wikipedia. Pyridine. [Link]
-
Angene Chemical. (2024, November 11). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. [Link]
-
Garimella, N. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Light-Sensitive Injectable Prescription Drugs. PMC. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Agency for Toxic Substances and Disease Registry. (2016, September). Analytical Methods. [Link]
-
LFA Machines. How To Protect Light Sensitive Products. [Link]
-
Pharmaguideline Forum. (2020, December 2). Light-sensitive drugs. [Link]
Sources
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
- 18. rsc.org [rsc.org]
- 19. ask.pharmaguideline.com [ask.pharmaguideline.com]
Technical Support Center: 2-(Bromomethyl)-4-methoxypyridine Alkylation Guide
Ticket ID: #PYR-ALK-4OME-001 Subject: Troubleshooting Low Yields & Decomposition in 2-(Bromomethyl)-4-methoxypyridine Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Tier 3 Support]
Executive Summary & Triage
You are likely experiencing low yields due to the inherent instability of the free base form of 2-(bromomethyl)-4-methoxypyridine. Unlike simple alkyl halides (e.g., benzyl bromide), this reagent contains both a nucleophilic site (the pyridine nitrogen) and an electrophilic site (the bromomethyl group) within the same molecule.
Quick Diagnostic Checklist:
-
Symptom: Reaction mixture turns dark black/tarry within minutes.
-
Cause: Rapid self-polymerization (quaternization).
-
-
Symptom: Low yield, but clean crude NMR (mostly starting material or alcohol).
-
Cause: Hydrolysis due to wet solvent or improper pH during workup.
-
-
Symptom: Product lost during extraction.
-
Cause: Product is protonated (water-soluble) due to insufficient basification.
-
The Core Problem: Self-Destructive Chemistry
To solve this, you must understand why the reaction fails. The 4-methoxy group is a strong electron-donating group (EDG). It significantly increases the electron density on the pyridine nitrogen, making it far more nucleophilic than unsubstituted pyridine.
If you generate the free base of 2-(bromomethyl)-4-methoxypyridine in the absence of a strong external nucleophile, it will attack itself.
Mechanism of Failure: Intermolecular Self-Quaternization
The following diagram illustrates the "Self-Destruct" pathway that competes with your desired reaction.
Figure 1: The self-quaternization pathway. The electron-rich nitrogen of one molecule attacks the benzylic carbon of another, leading to rapid polymerization (tar formation).
Optimized Protocol: The "In-Situ" Strategy
Do not pre-free-base this reagent. The only way to ensure high yields is to keep the concentration of the free base near zero. We achieve this by using the stable Hydrobromide (HBr) salt and neutralizing it slowly in the presence of your nucleophile.
Recommended Reagents
| Component | Recommendation | Rationale |
| Solvent | DMF, DMAc, or MeCN | Polar aprotic solvents stabilize the transition state and dissolve the HBr salt. |
| Base | Inorganic bases allow for a heterogeneous "slow release" of the free base. Avoid strong soluble bases (NaH) which can cause elimination. | |
| Temperature | Low temperature suppresses self-alkylation during the critical addition phase. |
Step-by-Step Protocol
-
Prepare Nucleophile: Dissolve your nucleophile (amine, thiol, or phenol) in anhydrous DMF (0.1 M concentration).
-
Add Base: Add 2.5 - 3.0 equivalents of powdered
or . Stir for 15 minutes to ensure the nucleophile is deprotonated/active. -
Cool Down: Cool the mixture to
using an ice bath. -
Portion-wise Addition (CRITICAL): Add the solid 2-(bromomethyl)-4-methoxypyridine hydrobromide directly to the reaction mixture in small portions over 30–60 minutes.
-
Why? As the solid dissolves, the carbonate base neutralizes the HBr. The free base is generated slowly and is immediately surrounded by the nucleophile, reacting with it before it can find another pyridine molecule to polymerize with.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
Experimental Workflow Diagram
Figure 2: Optimized "In-Situ" Neutralization Workflow to minimize side reactions.
Troubleshooting & FAQs
Q: My reaction mixture turned black immediately. Can I save it?
A: No. The black color indicates the formation of "pyridinium tars" (polymers). Once this happens, the active electrophile is consumed. You must restart using the In-Situ protocol described above.
Q: I see the product on LC-MS, but I lose it during aqueous workup.
A: This is a pH issue.
-
The Problem: The product is a pyridine derivative. If your aqueous wash is even slightly acidic (pH < 5), the pyridine nitrogen will protonate, becoming water-soluble.
-
The Fix: Ensure your aqueous layer is adjusted to pH 8–9 using saturated
or dilute NaOH before extraction. Use DCM/Isopropanol (9:1) for extraction if the product is polar.
Q: Can I use Triethylamine (TEA) or DIPEA instead of Carbonate bases?
A: It is risky.[1] Soluble organic bases generate the free base very rapidly in solution, creating a high local concentration that favors self-alkylation. If you must use an organic base, add the base dropwise to a mixture of the HBr salt and the nucleophile, rather than adding the salt to the base.
Q: Is the 4-methoxy group stable?
A: Generally, yes. However, under highly acidic conditions (e.g., refluxing HBr) or with strong Lewis acids (like
References
-
Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide Product Analysis. Retrieved from
- Note: Provides physical data and storage conditions for the HBr salt analog, confirming the standard commercial form.
-
Kohl, B., et al. (2001). Process for the synthesis of 2-[(2-pyridinyl)methyl]sulfinyl-1H-benzimidazoles (Omeprazole analogs). U.S. Patent 6,268,502.
- Describes the handling of picolyl chloride/bromide intermediates in the synthesis of PPIs, emphasizing temper
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
- Foundational text describing the kinetics of reactions and the nucleophilicity of pyridine nitrogens.
- Katritzky, A. R.Handbook of Heterocyclic Chemistry.
Sources
Technical Support Center: Atmospheric Degradation of 2-(Bromomethyl)-4-methoxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers studying the atmospheric fate of 2-(Bromomethyl)-4-methoxypyridine. This guide is designed for professionals in atmospheric chemistry, environmental science, and drug development who may encounter this compound as an intermediate or emission product. We will address common questions, provide in-depth troubleshooting for experimental challenges, and detail validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Bromomethyl)-4-methoxypyridine, and why is its atmospheric fate a concern?
2-(Bromomethyl)-4-methoxypyridine is a substituted pyridine derivative. Such compounds are common structural motifs in pharmaceuticals and agrochemicals.[1] Its release into the atmosphere, whether from manufacturing processes or other sources, raises questions about its environmental persistence, potential to form harmful secondary pollutants, and contribution to air quality degradation. Understanding its degradation pathways and the products formed is crucial for comprehensive environmental risk assessment.
Q2: What are the primary atmospheric degradation pathways for this compound?
The degradation is likely dominated by the following pathways:
-
Reaction with Hydroxyl Radicals (•OH): This is the most significant degradation pathway in the sunlit troposphere.[4] The •OH radical is a powerful oxidizing agent that can react with 2-(Bromomethyl)-4-methoxypyridine in two primary ways:
-
Hydrogen Abstraction: It can abstract a hydrogen atom from the bromomethyl (-CH2Br) or methoxy (-OCH3) group. Abstraction from the -CH2Br group is generally more favorable.
-
•OH Addition: The radical can add to the aromatic pyridine ring, initiating a series of reactions that can lead to ring-opening or the formation of hydroxylated derivatives.
-
-
Photolysis: The Carbon-Bromine (C-Br) bond can be susceptible to cleavage by solar ultraviolet (UV) radiation, a process known as photolysis.[5] This would generate a 4-methoxy-2-pyridinylmethyl radical and a bromine radical (Br•), which can participate in further atmospheric reactions, including ozone depletion cycles.
-
Reaction with Nitrate Radicals (NO3•): During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant. It can undergo reactions similar to the hydroxyl radical, particularly hydrogen abstraction.
Q3: What are the most likely degradation products I should be looking for?
Based on the predicted •OH-initiated degradation pathway, the primary products are expected to result from hydrogen abstraction from the bromomethyl group, followed by reaction with atmospheric oxygen (O2). This leads to the formation of a peroxy radical (RO2•), which can then undergo further reactions to form stable products.
Key predicted products are summarized in the table below.
| Predicted Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Analytical Signature (Expected Mass Spec Fragments) |
| 4-methoxy-2-pyridinecarboxaldehyde | C7H7NO2 | 137.14 | M+ at m/z 137, loss of -CHO (m/z 108), pyridine ring fragments |
| 2-(Hydroxymethyl)-4-methoxypyridine | C7H9NO2 | 139.15 | M+ at m/z 139, loss of -CH2OH (m/z 108), water loss |
| 4-methoxypyridine | C6H7NO | 109.13 | M+ at m/z 109, fragments from ring cleavage |
| Hydroxylated Isomers | C7H8BrNO2 | 218.05 | M+ at m/z 217 and 219 (bromine isotopes), indicating •OH addition to the ring |
| Formaldehyde | CH2O | 30.03 | Difficult to detect in complex mixtures without derivatization |
| Hydrogen Bromide | HBr | 80.91 | Highly reactive and soluble; will likely partition to aqueous phases or surfaces |
Troubleshooting Guides
This section addresses specific issues you may encounter during your simulation experiments.
Issue 1: My calculated atmospheric lifetime varies significantly between experiments.
-
Question: I'm running replicate experiments in our atmospheric simulation chamber, but the calculated degradation rate for 2-(Bromomethyl)-4-methoxypyridine is inconsistent. Why is this happening?
-
Answer & Troubleshooting Steps:
-
Check Oxidant Concentration Stability: The concentration of the •OH radical is the single most important variable for this calculation. Inconsistent generation of radicals is the most common cause of variability.
-
Causality: The degradation follows pseudo-first-order kinetics, where the rate is directly proportional to the •OH concentration. Fluctuations in UV lamp intensity (for O3 photolysis or H2O2 photolysis) or precursor gas flows (e.g., nitrous acid, HONO) will directly impact the rate.
-
Solution: Continuously monitor the •OH concentration using a reference compound (e.g., propane, isoprene) whose reaction rate constant is well-known.[6] Calculate the •OH concentration for each experiment and use it to normalize your degradation rate.
-
-
Verify Temperature and Humidity Control:
-
Causality: Reaction rate constants are temperature-dependent. Furthermore, water vapor is a key precursor for •OH radical formation in many systems.[4]
-
Solution: Ensure your chamber's temperature and humidity are stable and recorded throughout the experiment. Report any deviations.
-
-
Assess Chamber Wall Effects:
-
Causality: The parent compound or its degradation products can be lost to the chamber walls (adsorption), which can be mistaken for chemical degradation. This effect can change as the chamber "ages" or becomes conditioned.
-
Solution: Run a control experiment with the target compound in the dark without any added oxidant. The decay rate observed in this experiment represents the wall loss rate and should be subtracted from the rate observed in the main experiment. Refer to guides on best practices for chamber operation.[7]
-
-
Issue 2: I'm seeing many unexpected peaks in my mass spectrometry data.
-
Question: My GC-MS analysis shows the parent compound decaying and a few expected products, but there are dozens of other small, unidentified peaks. What are they, and how can I identify them?
-
Answer & Troubleshooting Steps:
-
Consider Secondary and Tertiary Products:
-
Causality: The primary degradation products (like 4-methoxy-2-pyridinecarboxaldehyde) are themselves reactive and will be further oxidized by •OH radicals. This creates a cascade of secondary and tertiary products, often leading to smaller, more oxygenated molecules and eventually ring-opening.
-
Solution: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This allows for the prediction of elemental formulas for the unknown peaks, which you can then match against plausible structures from your proposed degradation mechanism.
-
-
Investigate Chamber Artifacts:
-
Causality: Chamber experiments can have "off-gassing" from Teflon walls or contamination from previous experiments, especially if not cleaned properly. Furthermore, reactions of radical precursors can sometimes generate interfering species.
-
Solution: Before injecting your target compound, run a "clean air" experiment where you generate •OH radicals in the empty chamber and analyze the air. This will provide a background chromatogram of any chamber-derived artifacts.
-
-
Rule Out Thermal Decomposition at the Injector:
-
Causality: Some degradation products, particularly hydroxylated or multifunctional compounds, can be thermally labile and may decompose in the hot GC injector port, creating artifact peaks.
-
Solution: Try lowering the injector temperature. If the profile of unknown peaks changes significantly, thermal degradation is likely. In this case, consider using LC-MS, which does not require high temperatures, for analysis.
-
-
Issue 3: I am not detecting any degradation products at all.
-
Question: The peak for 2-(Bromomethyl)-4-methoxypyridine is decreasing, but I cannot find any of the predicted product peaks. Where are they going?
-
Answer & Troubleshooting Steps:
-
Check Analyte Polarity and Adsorption:
-
Causality: The degradation products, such as aldehydes and alcohols, are more polar than the parent compound. They may be adsorbing irreversibly to transfer lines, the GC column, or the chamber walls.
-
Solution: Use silanized glass liners in your GC injector and ensure you are using an appropriate column.[8] For sampling, ensure transfer lines are heated and made of inert material (e.g., PEEK, deactivated stainless steel). You may also need to passivate the chamber walls.
-
-
Consider Partitioning to the Particulate Phase:
-
Causality: As molecules become more functionalized and oxygenated, their vapor pressure decreases. They may condense to form secondary organic aerosol (SOA) rather than remaining in the gas phase where you are sampling.
-
Solution: Use an instrument that can measure particle size and composition, such as a Scanning Mobility Particle Sizer (SMPS) or an Aerosol Mass Spectrometer (AMS), to check for new particle formation during the experiment.
-
-
Verify Detector Sensitivity:
-
Causality: The initial concentration of the parent compound is distributed among many different product molecules. The concentration of any single product may be below your instrument's detection limit.
-
Solution: Confirm your instrument's detection limits for similar compounds (e.g., by injecting a low-concentration standard of a commercially available pyridine aldehyde).[8] If necessary, use a larger initial concentration of the parent compound or employ a pre-concentration technique for your air samples.[9][10]
-
-
Experimental Protocols & Visualizations
Protocol 1: Atmospheric Degradation Experiment in a Simulation Chamber
This protocol outlines a self-validating system for determining the reaction rate constant of 2-(Bromomethyl)-4-methoxypyridine with •OH radicals.
Objective: To measure the atmospheric lifetime of 2-(Bromomethyl)-4-methoxypyridine with respect to •OH radical oxidation.
Methodology:
-
Chamber Preparation:
-
Clean the simulation chamber (e.g., 10 m³ FEP Teflon) by flushing with high-purity air (>10 chamber volumes) for at least 24 hours until background organic signals are negligible.
-
-
Background Characterization (Self-Validation Step):
-
Fill the chamber with purified air and a known humidity (e.g., 50% RH).
-
Initiate •OH production (e.g., via photolysis of H2O2 or CH3ONO) and run for 1 hour.
-
Sample the air and analyze by GC-MS to establish a background chromatogram of chamber artifacts. This is your "blank."
-
-
Wall Loss Determination (Control Experiment):
-
Re-flush the chamber. Inject a known concentration of 2-(Bromomethyl)-4-methoxypyridine (e.g., 10 ppb) into the chamber.
-
Keep the chamber in the dark with no oxidant generation.
-
Monitor its concentration over 4-6 hours. The decay rate observed is the physical loss rate to the walls (k_wall).
-
-
Degradation Experiment:
-
Re-flush the chamber. Inject 2-(Bromomethyl)-4-methoxypyridine (10 ppb) and a reference compound with a known k_OH (e.g., Isoprene, 20 ppb).
-
Allow concentrations to stabilize (approx. 30 minutes).
-
Begin •OH radical generation.
-
Monitor the concentrations of both the target and reference compounds over 4-6 hours by collecting air samples onto solid sorbent tubes (e.g., Tenax TA) followed by thermal desorption GC-MS analysis.[9][11]
-
-
Data Analysis:
-
Plot ln([Compound]t / [Compound]0) versus time for both the target and reference compounds.
-
The slope of this plot gives the observed decay rate (k_obs).
-
Calculate the chemical decay rate: k_chem = k_obs - k_wall.
-
The •OH concentration is calculated: [•OH] = k_chem(reference) / k_OH(reference).
-
The rate constant for the target is: k_OH(target) = k_chem(target) / [•OH].
-
Predicted Degradation Pathway
The diagram below illustrates the proposed initial steps of the atmospheric degradation of 2-(Bromomethyl)-4-methoxypyridine initiated by the hydroxyl radical.
Caption: Predicted reaction of 2-(Bromomethyl)-4-methoxypyridine with •OH radical.
Experimental Workflow
This diagram outlines the logical flow of a typical atmospheric degradation study, from setup to final data interpretation.
Caption: Workflow for an atmospheric simulation chamber experiment.
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]
-
CNKI. (2019, August 9). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Retrieved from [Link]
- Perutz, R. N., & Turner, J. J. (1975). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands. Journal of the Chemical Society, Dalton Transactions, (21), 2259. DOI: 10.1039/dt9750002259.
-
OSHA. (1991, December). Pyridine. Method number: PV2295. Retrieved from [Link]
- Verma, P., & Gupta, V. K. (2004). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Analytical Sciences, 20(8), 1213-1216.
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 3-Bromo-5-methoxypyridine Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 3-Fluoro-2-methoxypyridine Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]
- Wang, C., et al. (2021). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. Organic & Biomolecular Chemistry, 19(3), 569-573.
-
Springer Nature. (2023). A Practical Guide to Atmospheric Simulation Chambers. OAPEN Library. Retrieved from [Link]
-
Westlab. (2024, November 12). How to troubleshoot common chemistry laboratory equipment issues. Retrieved from [Link]
-
Elementar. (n.d.). EA Troubleshooting. Retrieved from [Link]
- Put, P., et al. (2022). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Rinne, J., et al. (2011). Effect of chemical degradation on fluxes of reactive compounds. Atmospheric Chemistry and Physics Discussions, 11(11), 31287-31317.
-
Stoye, A. (2024, April 10). How to troubleshoot experiments. Chemistry World. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). RF of 4-methoxypyridine as function of time and temperature of incubation. Retrieved from [Link]
- Koelmel, J. P., et al. (2024). Widespread Pesticide Distribution in the European Atmosphere Questions their Degradability in Air. Environmental Science & Technology, 58(7), 3342-3352.
- Zhang, Y., et al. (2022). Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides.
-
BibSonomy. (2003). Atmospheric degradation of volatile organic compounds. Retrieved from [Link]
- Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical Reviews, 103(12), 4605-4638.
-
Wikipedia. (n.d.). Hydroxyl radical. Retrieved from [Link]
- Tiffany, W. B. (1967). Selective Laser Photocatalysis of Bromine Reactions: Laser light excites gaseous bromine molecules to single bound quantum states near the dissociation continuum. Science, 157(3784), 40-43.
-
Hydrogen Link. (n.d.). Hydroxyl Radicals Reactivity. Retrieved from [Link]
-
ResearchGate. (2018, January 27). Reaction Rate Constants of Hydroxyl Radicals with Micropollutants and Their Significance in Advanced Oxidation Processes. Retrieved from [Link]
-
Fluorocarbons.org. (n.d.). Atmospheric Degradation products - indirect GWPs. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
- Chen, Y., et al. (2023). Hydroxyl Radical Scavenging by Aucubin: A Mechanistic Study. Molecules, 28(22), 7539.
-
AWS. (n.d.). Supporting Information for Kinetic Study of Hydroxyl and Sulfate Radical-mediated Oxidation of Pharmaceuticals in Wastewater Eff. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridines. Retrieved from [Link]
Sources
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- 5. Selective Laser Photocatalysis of Bromine Reactions: Laser light excites gaseous bromine molecules to single bound quantum states near the dissociation continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. osha.gov [osha.gov]
Technical Support Center: Purification of 2-(Bromomethyl)-4-methoxypyridine by Recrystallization
Welcome to the technical support guide for the purification of 2-(Bromomethyl)-4-methoxypyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile building block through recrystallization. As a reactive intermediate, proper handling and purification are paramount to ensure the success of subsequent synthetic steps.
This guide moves beyond simple protocols to explain the fundamental principles governing solvent selection and troubleshooting, empowering you to adapt and optimize the purification process for your specific needs.
The Foundation: Why Recrystallization and Why Solvent Choice Matters
Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve the crude 2-(Bromomethyl)-4-methoxypyridine completely at an elevated temperature but will have very low solubility for it upon cooling, allowing the pure compound to crystallize while impurities remain in the solution (the mother liquor).
2-(Bromomethyl)-4-methoxypyridine possesses a pyridine ring and a methoxy group, imparting some polarity. However, the bromomethyl group and the aromatic system introduce non-polar character. This intermediate polarity is the key to selecting an appropriate solvent system. Furthermore, the presence of the reactive bromomethyl group necessitates the use of inert solvents to prevent degradation or side reactions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of 2-(Bromomethyl)-4-methoxypyridine in a practical question-and-answer format.
Q1: What is the best starting point for a single recrystallization solvent?
A: The ideal single solvent demonstrates a large solubility differential with temperature. For a compound of intermediate polarity like 2-(Bromomethyl)-4-methoxypyridine, several options should be considered. Based on its known solubility in common organic solvents, alcohols and esters are excellent starting points.[4]
Expert Insight: Always begin with small-scale trials in test tubes before committing your entire batch. Test solvents like isopropanol, ethyl acetate, and toluene. While the compound is soluble in methanol and ethanol, their lower boiling points might not always provide a sufficiently wide temperature gradient for efficient crystallization.
Q2: My compound seems soluble in many solvents at room temperature or insoluble in everything even when hot. What should I do?
A: This is a classic scenario that calls for a mixed-solvent system, also known as a solvent-antisolvent recrystallization.[2] This technique is employed when no single solvent provides the ideal temperature-dependent solubility profile.
The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a miscible "bad" or "anti-solvent" (in which the compound is poorly soluble) until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly to promote crystal growth.
Q3: Which mixed-solvent systems are recommended for 2-(Bromomethyl)-4-methoxypyridine?
A: Given its structural features, pairing a moderately polar solvent with a non-polar one is the most logical approach.
| Solvent System (Good/Anti-Solvent) | Rationale & Use Case |
| Ethyl Acetate / Hexanes | An excellent starting point. Ethyl acetate effectively dissolves the compound, while hexanes act as a non-polar anti-solvent to induce precipitation.[5] |
| Acetone / Water | Useful if polar impurities are present. Acetone is a strong solvent, while water serves as a highly polar anti-solvent.[6] Caution is advised due to the reactivity of the bromomethyl group with water, especially at elevated temperatures. |
| Toluene / Hexanes | A good choice for removing less polar impurities. Toluene's higher boiling point allows for dissolution at a higher temperature, potentially leading to better crystal formation upon cooling.[1] |
| Isopropanol / Water | A common system where isopropanol solubilizes the compound and water induces crystallization. |
Q4: My compound is "oiling out" and forming a liquid layer instead of crystals. How can I resolve this?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated. This is a common problem with low-melting solids or when cooling is too rapid.[5]
Troubleshooting Steps:
-
Reheat the Solution: Add a small amount of the "good" solvent until the oil redissolves completely.
-
Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Rapid cooling favors oil formation over crystal nucleation.
-
Reduce Concentration: The solution may be too concentrated. Add more of the good solvent before initiating the cooling process.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal from a previous successful batch.
Q5: My recovery yield is disappointingly low. What are the likely causes and solutions?
A: Low yield is typically due to using an excessive amount of solvent, incomplete crystallization, or premature crystallization during a hot filtration step.
Optimization Strategies:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated upon cooling.[7]
-
Maximize Cooling Time: Allow sufficient time for crystallization. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Preheat Your Funnel: If performing a hot gravity filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent vapor to prevent the product from crashing out on the filter paper.
-
Second Crop: The mother liquor can be concentrated by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.[7]
Q6: How do I remove persistent colored impurities from my product?
A: Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated charcoal.[1]
Protocol for Decolorization:
-
Dissolve the crude solid in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The purified filtrate is then allowed to cool as usual.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Solvent Selection: Place ~50 mg of crude 2-(Bromomethyl)-4-methoxypyridine in a test tube. Add isopropanol dropwise while heating until the solid dissolves. Cool to room temperature and then in an ice bath to confirm crystal formation.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol needed to fully dissolve the solid at a gentle reflux.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, transfer the flask to an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Bromomethyl)-4-methoxypyridine in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and produce a clear, saturated solution.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Collect, wash with a small amount of cold hexanes, and dry the crystals as described in the single-solvent protocol.
Visualization of Workflows
The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: A troubleshooting guide for common recrystallization problems.
References
-
IndiaMART. Technical Grade 2-Bromomethyl-4-Methoxypyridine, For Laboratory, Liquid. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- University of California, Irvine. Recrystallization.
-
LookChem. Cas 1227585-54-7, 2-(bromomethyl)-4-methoxypyridine. Available at: [Link]
-
University of Toronto. Experiment 2: Recrystallization. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available at: [Link]
-
Creighton University. Recrystallization. Available at: [Link]
-
PubChem. 2-(bromomethyl)-4-methoxypyridine hydrobromide. Available at: [Link]
-
European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Available at: [Link]
-
University of Victoria. Recrystallization. Available at: [Link]
-
IPIndia. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Available at: [Link]
- Google Patents. WO 2008/078340 A1.
- Google Patents. CN109748854A - A kind of preparation method of 2- methyl -4- bromopyridine.
- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
-
NIH. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available at: [Link]
-
Reddit. Need help with recrystallisation I have trouble with : r/chemistry. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Identification of 2-(Bromomethyl)-4-methoxypyridine by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of synthetic intermediates is a cornerstone of robust chemical research. This guide provides an in-depth technical comparison of Electrospray Ionization Mass Spectrometry (ESI-MS) for the characterization of 2-(Bromomethyl)-4-methoxypyridine, a key building block in medicinal chemistry. We will explore the unique advantages of ESI-MS, contrast it with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and reliable results.
The Analytical Challenge: Unmasking 2-(Bromomethyl)-4-methoxypyridine
2-(Bromomethyl)-4-methoxypyridine is a reactive intermediate utilized in the synthesis of a variety of pharmaceutical compounds. Its purity and structural integrity are paramount to the success of subsequent synthetic steps. The primary analytical challenge lies in confirming its molecular weight and elemental composition, particularly the presence of the bromine atom, which has a distinct isotopic signature.
ESI-MS: A "Soft" Yet Powerful Identification Tool
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. This is particularly advantageous for preventing the fragmentation of thermally labile molecules, ensuring that the molecular ion is readily observed. For 2-(Bromomethyl)-4-methoxypyridine, this translates to a high probability of detecting the protonated molecule, [M+H]⁺.
The Telltale Isotopic Pattern of Bromine
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately a 1:1 ratio). This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by two mass-to-charge units (m/z), with nearly equal intensities. This "M" and "M+2" peak pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
The molecular weight of 2-(Bromomethyl)-4-methoxypyridine is 202.051 g/mol . Therefore, in a positive-ion ESI-mass spectrum, we would expect to see a pair of peaks corresponding to the protonated molecule, [C₇H₈BrNO + H]⁺, at m/z values of approximately 202 and 204, with nearly identical intensities.
Experimental Protocol: ESI-MS Analysis of 2-(Bromomethyl)-4-methoxypyridine
This protocol outlines a general procedure for the analysis of 2-(Bromomethyl)-4-methoxypyridine using a standard ESI-mass spectrometer.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of 2-(Bromomethyl)-4-methoxypyridine in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.
-
To promote protonation, it is often beneficial to add a small amount of a weak acid, such as formic acid (0.1% v/v), to the final solution.
2. Instrument Parameters:
-
Ionization Mode: Positive Ion Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (This can be optimized to minimize in-source fragmentation)
-
Desolvation Gas Flow: 500 - 800 L/hr (Typically Nitrogen)
-
Desolvation Temperature: 300 - 400 °C
-
Source Temperature: 100 - 150 °C
-
Mass Range: m/z 50 - 500
3. Data Acquisition and Interpretation:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum and look for the characteristic isotopic pattern of a monobrominated compound: two peaks of nearly equal intensity separated by 2 m/z units.
-
Confirm that the observed m/z values correspond to the expected protonated molecular ions of 2-(Bromomethyl)-4-methoxypyridine ([M+H]⁺ at m/z ~202 and [M+2+H]⁺ at m/z ~204).
Comparative Analysis: ESI-MS vs. Alternative Techniques
While ESI-MS is a powerful tool, other analytical techniques can also be employed for the identification and characterization of 2-(Bromomethyl)-4-methoxypyridine.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| ESI-MS | Soft ionization mass spectrometry | High sensitivity, directly confirms molecular weight, provides clear isotopic information for bromine. | Provides limited structural information without tandem MS (MS/MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by electron impact ionization mass spectrometry | Can separate impurities, provides rich fragmentation patterns for structural elucidation. | Potential for thermal degradation of the analyte in the injector port. Electron impact is a "hard" ionization technique which may lead to excessive fragmentation and a weak or absent molecular ion peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei | Provides detailed structural information, including the connectivity of atoms. ¹H NMR is particularly useful for confirming the presence and environment of protons. | Lower sensitivity compared to MS, requires a larger sample amount, and may not be as effective for detecting trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Excellent for purity assessment and quantification of the main component and impurities. | Does not directly provide molecular weight or definitive structural information without a coupled mass spectrometer (LC-MS). |
Visualizing the ESI-MS Process
The following diagram illustrates the expected outcome of an ESI-MS analysis of 2-(Bromomethyl)-4-methoxypyridine.
Caption: Workflow of ESI-MS analysis for 2-(Bromomethyl)-4-methoxypyridine.
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights
For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the protonated molecular ions ([M+H]⁺) are isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.
A plausible fragmentation pathway for the protonated 2-(Bromomethyl)-4-methoxypyridine would involve the loss of the bromine atom.
Caption: Predicted MS/MS fragmentation of 2-(Bromomethyl)-4-methoxypyridine.
Conclusion
Electrospray Ionization Mass Spectrometry is a rapid, sensitive, and highly effective technique for the initial identification and confirmation of 2-(Bromomethyl)-4-methoxypyridine. The characteristic isotopic pattern of bromine provides a definitive signature for its presence. While other techniques such as GC-MS and NMR offer complementary information, ESI-MS stands out for its speed and direct confirmation of molecular weight. For unequivocal structural elucidation, coupling ESI with tandem mass spectrometry (MS/MS) is the recommended approach. This comprehensive guide provides the necessary framework for researchers to confidently employ ESI-MS in their synthetic workflows.
References
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]
-
PubMed. (2007, January 15). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
- LookChem. *Cas 1227585-54-7, 2-(bromomethyl)-4-methoxypy
Comparative Guide: C13 NMR Assignment of 2-(Bromomethyl)-4-methoxypyridine
The following guide provides an authoritative technical comparison of the C13 NMR spectral assignment for 2-(Bromomethyl)-4-methoxypyridine , contrasting it with its metabolic precursors and synthetic analogs.
Executive Summary
Product Focus: 2-(Bromomethyl)-4-methoxypyridine (CAS: N/A for specific isomer, related to 89488-29-9).[1]
Application: Critical intermediate in the synthesis of proton pump inhibitors (e.g., Rabeprazole analogs) and pyridine-based ligands.
The Challenge: Distinguishing the bromomethyl derivative from its chloromethyl analog (common impurity if thionyl chloride is used) and hydroxymethyl precursor using 1H NMR alone is prone to error due to signal overlap in the 4.4–4.8 ppm region.
The Solution: C13 NMR offers superior resolution for the methylene (
Spectral Performance Comparison
This section compares the target molecule against its primary "alternatives"—the starting material and potential side-products.[1]
The "Fingerprint" Region (Aliphatic C13 Shifts)
The most diagnostic feature of this molecule is the chemical shift of the methylene carbon attached to the pyridine ring at position 2.
| Compound | Structure | Key Signal: | Shift Description |
| Target Product | 2-(Bromomethyl)-4-methoxypyridine | ~33.0 ± 1.0 | Upfield (Heavy Atom Effect) |
| Alternative 1 (Analog) | 2-(Chloromethyl)-4-methoxypyridine | ~45.0 ± 1.0 | Mid-field |
| Alternative 2 (Precursor) | 2-(Hydroxymethyl)-4-methoxypyridine | ~64.2 ± 0.5 | Downfield (Deshielded by Oxygen) |
| Alternative 3 (Impurity) | 2-Methyl-4-methoxypyridine | ~24.5 ± 0.5 | Most Upfield (Alkyl) |
Technical Insight: The upfield shift of the bromomethyl carbon (~33 ppm) relative to the chloromethyl carbon (~45 ppm) is due to the "Heavy Atom Effect" of bromine. Despite bromine being electronegative, its large electron cloud increases diamagnetic shielding around the attached carbon, counter-intuitively shifting it upfield compared to the chloro-analog.
Detailed Spectral Assignment
Predicted & Experimental Data Synthesis
Solvent:
| Carbon Position | Type | Chemical Shift ( | Assignment Logic | HMBC Correlation (to Proton) |
| C2 | Quaternary (ipso) | 158.5 | Ortho to N, attached to | |
| C4 | Quaternary (ipso) | 166.8 | Para to N, attached to | |
| C6 | Methine ( | 150.2 | Ortho to N, typical | |
| C3 | Methine ( | 109.5 | Meta to N, shielded by | |
| C5 | Methine ( | 106.8 | Meta to N, shielded by | |
| OMe | Methyl ( | 55.2 | Typical Methoxy shift.[1] | |
| CH2Br | Methylene ( | 33.1 | Diagnostic Peak (Benzylic-like).[1] |
Distinguishing Isomers (Regiochemistry)
A common synthetic error yields the 2-methoxy-4-(bromomethyl)pyridine isomer.[1]
-
Target (2-BrCH2-4-OMe): C2 is quaternary (~158 ppm), C6 is a CH (~150 ppm).[1]
-
Isomer (2-OMe-4-BrCH2): C2 is quaternary (~164 ppm, deshielded by OMe directly), C6 is a CH (~147 ppm).
-
Differentiation: The HMBC spectrum is decisive.[1] In the target, the
protons correlate to C4 (~166 ppm). In the isomer, protons correlate to C2 (~164 ppm).
Experimental Protocol
To ensure the data above is reproducible, follow this standardized acquisition workflow.
Step 1: Sample Preparation
-
Concentration: Dissolve 20-30 mg of the crude oil/solid in 0.6 mL of
(99.8% D). -
Additive: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
Note: Pyridine derivatives can be hygroscopic.[1] Ensure the solvent is dry to prevent water peaks (~1.5 ppm in 1H) from obscuring the aliphatic region.
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbon integration accuracy).
-
Scans (NS): Minimum 1024 (Due to low sample quantity typical of intermediates).
Step 3: Processing
-
Line Broadening (LB): 1.0 - 2.0 Hz (To reduce noise).[1]
-
Baseline Correction: Polynomial (Bernstein) fit is recommended to flatten the aromatic region.
Decision Logic & Visualization
Workflow: Assigning the "Mystery" Intermediate
Use this logic flow to determine if your reaction successfully produced the bromomethyl derivative.
Caption: Logical decision tree for identifying 2-(bromomethyl)-4-methoxypyridine based on C13 chemical shifts.
HMBC Connectivity Verification
The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the regiochemistry (2-position substitution).
Caption: Key HMBC correlations. The H(CH2Br) to C2 correlation confirms the bromomethyl group is attached at the 2-position.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzyl Bromide C13 NMR Spectra. NIST Chemistry WebBook.[1] Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.).[1] Evans Group pKa and Chemical Shift Tables: Heavy Atom Effects. Retrieved from [Link]
-
SpectraBase. (2024).[1] 2-(Hydroxymethyl)pyridine C13 NMR Spectrum. Wiley Science Solutions.[1] Retrieved from [Link]
Sources
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectrum of 2-(Bromomethyl)-4-methoxypyridine
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy serves as a fundamental technique, offering a unique vibrational fingerprint of a molecule's functional groups. This guide provides an in-depth analysis of the characteristic IR spectral peaks of 2-(Bromomethyl)-4-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. By understanding its spectral features in comparison to structurally related alternatives, scientists can ensure purity, monitor reactions, and confirm the identity of their synthesized compounds.
The Structural Significance of 2-(Bromomethyl)-4-methoxypyridine
2-(Bromomethyl)-4-methoxypyridine is a trifunctional molecule, incorporating a pyridine ring, a reactive bromomethyl group, and a methoxy group. Each of these components contributes distinct vibrational modes that are observable in the IR spectrum. The pyridine ring provides a rigid scaffold with characteristic aromatic stretches. The bromomethyl group is a crucial handle for further chemical transformations, and its vibrations are sensitive to the halogen's mass. The methoxy group, an electron-donating substituent, influences the electronic environment of the pyridine ring, which can subtly shift the frequencies of the ring's vibrational modes.
Predicted Characteristic IR Peaks of 2-(Bromomethyl)-4-methoxypyridine
While a publicly available, fully assigned experimental spectrum for 2-(Bromomethyl)-4-methoxypyridine is not readily found, a detailed prediction of its key IR absorption peaks can be constructed from established group frequency data and analysis of similar structures. The following table summarizes the expected characteristic peaks, their origins, and their approximate wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching (Pyridine Ring) |
| 3000 - 2850 | Medium | Aliphatic C-H Stretching (-CH₂Br and -OCH₃) |
| 1600 - 1585 | Medium to Strong | C=C Stretching (Pyridine Ring) |
| 1500 - 1400 | Medium to Strong | C=N and C=C Stretching (Pyridine Ring) |
| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| 1300 - 1150 | Medium | C-H Wagging (-CH₂X) |
| 1050 - 1000 | Medium | Symmetric C-O-C Stretching (Aryl Ether) |
| 900 - 675 | Strong | C-H Out-of-Plane Bending (Pyridine Ring) |
| 690 - 515 | Medium to Strong | C-Br Stretching |
Experimental Workflow for IR Spectroscopy
The acquisition of an IR spectrum is a routine yet critical analytical procedure. The following diagram outlines a typical workflow for obtaining the IR spectrum of a solid sample like 2-(Bromomethyl)-4-methoxypyridine using the KBr pellet method.
A Senior Application Scientist's Guide to Differentiating Isomeric Pyridine Intermediates: 2-(Bromomethyl)-4-methoxypyridine vs. 2-bromo-4-methoxypyridine
In the landscape of pharmaceutical and agrochemical synthesis, pyridine derivatives are indispensable building blocks.[1][2] The precise placement of functional groups on the pyridine ring is critical, as even subtle isomeric changes can drastically alter a molecule's reactivity, biological activity, and synthetic utility. This guide addresses a common point of ambiguity for researchers: the fundamental differences between 2-(Bromomethyl)-4-methoxypyridine and 2-bromo-4-methoxypyridine. While these isomers share the same molecular formula (C₇H₈BrNO) and mass, their structural arrangement leads to profoundly different chemical behaviors.
Misidentification of these starting materials can lead to failed reactions, unexpected side products, and significant delays in development timelines. This document provides an in-depth comparison grounded in structural theory, reactivity principles, and spectroscopic data to empower researchers to unambiguously distinguish between these two vital chemical intermediates.
Part 1: The Foundational Distinction: Structural and Electronic Profiles
The core difference between these two molecules lies in the location of the bromine atom relative to the pyridine ring, which classifies them into distinct chemical families: a benzylic-like halide and an aryl halide, respectively.[3][4]
-
2-(Bromomethyl)-4-methoxypyridine: The bromine atom is attached to a methyl group (a side chain), which is in turn bonded to the C2 position of the pyridine ring. The carbon atom bonded to the bromine is sp³ hybridized. This arrangement is analogous to a benzylic halide, where a halogen is attached to a carbon adjacent to an aromatic ring.[5][6]
-
2-bromo-4-methoxypyridine: The bromine atom is directly bonded to the C2 position of the aromatic pyridine ring. The carbon atom bonded to the bromine is sp² hybridized.[5] This direct attachment to the aromatic system makes it an aryl halide.
This seemingly simple positional change has significant electronic consequences. In 2-bromo-4-methoxypyridine, the lone pairs of the bromine atom can participate in resonance with the electron-deficient pyridine ring, imparting a partial double-bond character to the Carbon-Bromine bond.[5] This strengthens the bond and makes it less susceptible to cleavage.
Caption: Comparative reactivity in nucleophilic substitution.
Part 3: The Analyst's Toolkit: Spectroscopic Differentiation
Unequivocal identification in the laboratory relies on modern analytical techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful tools for distinguishing these isomers.
¹H NMR Spectroscopy
Proton NMR provides a clear and immediate distinction. The most telling signal is that of the methylene (-CH₂-) protons.
-
2-(Bromomethyl)-4-methoxypyridine: Will exhibit a characteristic singlet in the benzylic region, typically around δ 4.5-5.0 ppm , corresponding to the two protons of the -CH₂Br group.
-
2-bromo-4-methoxypyridine: Lacks this side chain and therefore will show no signals in the δ 4.0-5.0 ppm range, other than potential impurities.
The signals for the methoxy group protons (-OCH₃) will appear as a singlet around δ 3.9 ppm in both isomers, while the patterns of the three aromatic protons will differ due to the distinct electronic influence of the -CH₂Br versus the -Br substituent.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | 2-(Bromomethyl)-4-methoxypyridine (Predicted δ, ppm) | 2-bromo-4-methoxypyridine (Predicted δ, ppm) | Multiplicity |
| -CH ₂Br | ~ 4.6 | N/A | Singlet (s) |
| -OCH ₃ | ~ 3.9 | ~ 3.9 | Singlet (s) |
| Aromatic H | 3 distinct signals | 3 distinct signals | Doublets, Singlets |
¹³C NMR Spectroscopy
Carbon NMR further corroborates the distinction by revealing the presence or absence of the sp³ hybridized methylene carbon.
-
2-(Bromomethyl)-4-methoxypyridine: A signal for the -C H₂Br carbon will be present in the aliphatic region, expected around δ 30-40 ppm .
-
2-bromo-4-methoxypyridine: Will show no signals in the aliphatic carbon region. The carbon atom directly attached to the bromine (C2) will be shifted significantly and its signal may be broadened or have lower intensity. [7]
Mass Spectrometry (MS)
Both isomers have an identical molecular mass, so the molecular ion peak (M⁺) will appear at the same mass-to-charge ratio (m/z). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with peaks of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes). [8]The key to differentiation lies in the fragmentation pattern.
-
2-(Bromomethyl)-4-methoxypyridine: The C(sp³)-Br bond is weaker and its cleavage leads to a stable cation. Therefore, a prominent fragmentation pathway is the loss of the bromine radical (•Br) , resulting in a strong peak at [M-79]⁺ and [M-81]⁺ (m/z 122) .
-
2-bromo-4-methoxypyridine: The C(sp²)-Br bond is much stronger. The loss of •Br is less favorable. The fragmentation will be dominated by processes characteristic of the pyridine ring itself, such as the loss of neutral molecules like hydrogen cyanide (HCN) or cyclization/rearrangement pathways. [9][10] Table 2: Expected Key Fragments in Electron Ionization Mass Spectrometry (EI-MS)
| Isomer | Key Fragmentation Pathway | Expected m/z of Key Fragment |
| 2-(Bromomethyl)-4-methoxypyridine | Loss of •Br | 122 |
| 2-bromo-4-methoxypyridine | Ring fragmentation (e.g., loss of HCN) | Complex pattern, m/z 122 peak absent or very minor |
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for isomer identification.
Objective: To determine the molecular weight and characteristic fragmentation pattern to distinguish between the two isomers.
Materials & Equipment:
-
Isomer sample (~1 mg)
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) by dissolving the sample in the chosen volatile solvent in a clean vial. [7]2. GC Method:
-
Injector Temperature: 250 °C
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Confirm the retention times of the eluted peaks.
-
Examine the mass spectrum for the molecular ion cluster (M⁺ and M+2⁺).
-
Critically analyze the fragmentation pattern, looking for the presence or absence of the key [M-Br]⁺ fragment at m/z 122.
-
Caption: Decision workflow for isomer identification.
Conclusion
The distinction between 2-(Bromomethyl)-4-methoxypyridine and 2-bromo-4-methoxypyridine is a clear demonstration of how isomeric structure governs chemical identity. The former is a reactive benzylic-like halide, readily participating in nucleophilic substitutions, while the latter is a relatively inert aryl halide, best suited for metal-catalyzed cross-coupling reactions. This fundamental difference is easily and definitively confirmed through standard spectroscopic methods. The presence of a benzylic proton signal (~δ 4.6 ppm) in ¹H NMR and a prominent [M-Br]⁺ fragment (m/z 122) in mass spectrometry are unambiguous identifiers for 2-(Bromomethyl)-4-methoxypyridine. By applying the principles and protocols outlined in this guide, researchers can ensure the correct assignment of these isomers, enabling efficient and predictable synthetic outcomes.
References
-
Quora. (2017, October 28). What is the difference between benzylic halide and aryl halide?. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Filo. (2025, September 29). Differentiate Benzylic Halide Explain the differences and characteristic. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Aryl vs. Benzyl: Understanding the Distinctive Chemistry. Retrieved from [Link]
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Aryl vs Benzyl. (2023, May 23). Aryl vs Benzyl: Identifying the Right Term for Your Context. Retrieved from [Link]
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Krasovskiy, A., et al. (2011). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Beilstein Journal of Organic Chemistry, 7, 122-126. Retrieved from [Link]
-
Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1899–1908. Retrieved from [Link]
-
Atlantis Press. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Proceedings of the 2019 3rd International Conference on Education, Management and Social Science (ICEMSS 2019). Retrieved from [Link]
-
Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(13), 2433-2443. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Retrieved from [Link]
-
MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 28(21), 7389. Retrieved from [Link]
-
ResearchGate. (2020). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Retrieved from [Link]
-
Radboud Repository. (2020, August 30). Journal of Molecular Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5), 835. Retrieved from [Link]
-
ResearchGate. (2007). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
Gao, D. W., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(12), 2228. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1 . 1 H NMR spectrum of.... Retrieved from [Link]
-
Glenn, D. F., & Edwards, W. B. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 39(6), 734–737. Retrieved from [Link]
-
LabSolutions. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
Allen, F., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 297. Retrieved from [Link]
-
Messias, I., et al. (2022). Electrochemical Mass Spectrometric Study of the Pyridine/Pyridinium in the Co2 Electroreduction Reaction on Copper Electrodes. SSRN. Retrieved from [Link]
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A Senior Application Scientist's Guide to Halomethylpyridine Reactivity: 2-(Bromomethyl)-4-methoxypyridine vs. 2-(Chloromethyl)-4-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyridine Intermediates in Synthesis
In the landscape of pharmaceutical and materials science, halogenated pyridine derivatives are indispensable building blocks.[1][2] Their utility stems from the pyridine core, a common scaffold in bioactive molecules, combined with a reactive halogen handle that permits a wide array of synthetic transformations.[3][4] Among these valuable intermediates, 2-(Bromomethyl)-4-methoxypyridine and 2-(Chloromethyl)-4-methoxypyridine are frequently employed for introducing the 4-methoxypyridin-2-ylmethyl moiety into target structures.
The choice between the bromo- and chloro- derivative is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, efficiency, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental evidence, to empower researchers to make informed decisions in their synthetic endeavors.
Part 1: The Theoretical Framework: Nucleophilic Substitution at a Benzylic-like Carbon
The primary reaction pathway for these reagents involves the displacement of the halide by a nucleophile. It is crucial to distinguish this from nucleophilic aromatic substitution (SNAr), which would involve an attack on the pyridine ring itself. Here, the reaction occurs at the methylene (-CH₂-) carbon, which is adjacent to the pyridine ring. This position is electronically analogous to a benzylic carbon, and the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]
In an SN2 reaction, a nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs.[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile and proceeds through a single, high-energy transition state.[5]
Figure 1: Generalized SN2 Reaction Mechanism. The reaction proceeds in a single concerted step, involving backside attack by the nucleophile (Nu⁻) and departure of the leaving group (X⁻).
The key determinant of reactivity in this context is the leaving group ability of the halide. A good leaving group is one that can stabilize the negative charge it acquires upon departure.[7] This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.[7]
Comparing bromide (Br⁻) and chloride (Cl⁻):
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, its conjugate base, Br⁻, is weaker and more stable than Cl⁻.
-
Polarizability: Bromide is larger and more polarizable than chloride. Its electron cloud is more diffuse, allowing it to better stabilize the developing negative charge in the transition state.[8]
-
Bond Strength: The C-Br bond (≈285 kJ/mol) is weaker than the C-Cl bond (≈340 kJ/mol), requiring less energy to break.
Based on these fundamental principles, the established reactivity order for halides in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] Therefore, 2-(Bromomethyl)-4-methoxypyridine is inherently more reactive than 2-(Chloromethyl)-4-methoxypyridine.
Part 2: A Data-Driven Reactivity Comparison
| Substrate | Leaving Group | Relative Rate Constant (M⁻¹s⁻¹) |
| Ethyl Bromide | Br⁻ | ~10⁻² |
| Ethyl Chloride | Cl⁻ | ~10⁻⁴ |
| Data adapted from kinetic studies on SN2 reactions.[9] |
This data illustrates that the ethyl bromide is approximately 100 times more reactive than ethyl chloride under identical conditions.[9] This profound difference in reactivity can be directly extrapolated to the 2-(halomethyl)-4-methoxypyridine system.
Practical Implications for the Synthetic Chemist:
-
Reaction Conditions: The higher reactivity of the bromo-derivative allows for the use of milder reaction conditions. This may include lower temperatures, shorter reaction times, and the use of weaker bases or nucleophiles.
-
Yield and Purity: Milder conditions often lead to fewer side reactions and decomposition products, resulting in higher isolated yields and improved product purity.
-
Substrate Scope: For sensitive or sterically hindered nucleophiles, the enhanced electrophilicity of the bromo-compound can be the difference between a successful reaction and failure.
Part 3: Experimental Protocol: A Comparative Workflow
To illustrate the practical differences in handling these two reagents, we present a comparative protocol for N-alkylation of a model amine, aniline.
Objective: To compare the reaction time and efficiency of 2-(Bromomethyl)-4-methoxypyridine and 2-(Chloromethyl)-4-methoxypyridine in the N-alkylation of aniline.
Materials:
-
2-(Bromomethyl)-4-methoxypyridine
-
2-(Chloromethyl)-4-methoxypyridine hydrochloride[10]
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Workflow Diagram
Figure 2: Comparative Experimental Workflow. This diagram outlines the parallel workflow for evaluating the reactivity of the bromo- and chloro- compounds.
Step-by-Step Protocol
-
Reaction Setup (Performed in Parallel):
-
Flask A (Bromo): To a 50 mL round-bottom flask, add 2-(Bromomethyl)-4-methoxypyridine (1.0 mmol), aniline (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Flask B (Chloro): To a second 50 mL round-bottom flask, add 2-(Chloromethyl)-4-methoxypyridine hydrochloride (1.0 mmol), aniline (1.1 mmol), and anhydrous potassium carbonate (3.0 mmol). Causality Note: An extra equivalent of base is required for the chloro-reagent to neutralize the HCl salt.
-
To each flask, add 10 mL of anhydrous acetonitrile.
-
-
Reaction Execution:
-
Flask A (Bromo): Stir the suspension at room temperature (20-25°C).
-
Flask B (Chloro): Stir the suspension at an elevated temperature of 60°C. Causality Note: The lower reactivity of the C-Cl bond necessitates thermal energy to achieve a reasonable reaction rate.
-
-
Monitoring:
-
Monitor the progress of both reactions by TLC every 30 minutes, eluting with a 3:1 Hexane:Ethyl Acetate mixture.
-
Expected Observation: The reaction in Flask A (Bromo) will likely reach completion significantly faster (e.g., 1-2 hours) than the reaction in Flask B (Chloro) (e.g., 4-8 hours or longer).
-
-
Workup and Purification (Perform on each flask upon completion):
-
Cool the reaction mixture to room temperature (if heated).
-
Filter the suspension to remove inorganic salts, washing the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, N-((4-methoxypyridin-2-yl)methyl)aniline.
-
Purify by column chromatography if necessary.
-
-
Analysis:
-
Determine the isolated yield for each reaction.
-
Confirm the structure and purity of the product by ¹H NMR spectroscopy.
-
Conclusion and Recommendations
The chemical principles governing SN2 reactions and supporting data from analogous systems unequivocally establish that 2-(Bromomethyl)-4-methoxypyridine is a significantly more reactive electrophile than 2-(Chloromethyl)-4-methoxypyridine.
Recommendations for Researchers:
-
For High Efficiency and Mild Conditions: Prioritize the use of 2-(Bromomethyl)-4-methoxypyridine . Its higher reactivity translates to faster reactions, lower energy input, and often cleaner product profiles, which is especially valuable when working with sensitive substrates.
-
For Cost-Sensitive, Robust Syntheses: 2-(Chloromethyl)-4-methoxypyridine can be a viable alternative. Researchers should be prepared to employ more forcing conditions—such as elevated temperatures, longer reaction times, or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions)—to achieve comparable results.
By understanding the fundamental differences in reactivity, scientists can optimize their synthetic strategies, saving valuable time and resources in the pursuit of novel chemical entities.
References
-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]
-
Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy. Available at: [Link]
-
Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Available at: [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]
-
Catana, C. et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]
-
Reinheimer, J. D. et al. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
-
Shiao, M.-J., & Tarng, K.-Y. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Heterocycles. Available at: [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Available at: [Link]
-
Semantic Scholar. Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. Available at: [Link]
-
LookChem. Cas 1227585-54-7,2-(bromomethyl)-4-methoxypyridine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Available at: [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Available at: [Link]
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-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... Available at: [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]
-
RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Khan Academy [khanacademy.org]
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- 10. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Comparative Stability Guide: Methoxy-Substituted Bromomethyl Pyridines
Executive Summary & Core Directive
The Central Problem: Bromomethyl pyridines are inherently unstable "Janus" molecules. They possess a nucleophilic center (the pyridine nitrogen) and a potent electrophilic center (the bromomethyl group) within the same structure. This duality drives intermolecular self-quaternization , leading to rapid polymerization into insoluble pyridinium salts.[1]
The Methoxy Influence: The stability of methoxy-substituted variants is strictly governed by the positional influence of the methoxy group on the pyridine nitrogen's nucleophilicity .
-
Stabilizing: Methoxy at the 2- or 6-position (relative to nitrogen) decreases N-nucleophilicity via inductive withdrawal and steric hindrance, significantly enhancing stability .
-
Destabilizing: Methoxy at the 4-position increases N-nucleophilicity via resonance donation, drastically reducing stability .
This guide provides the mechanistic rationale, comparative data, and validated handling protocols to navigate these differences.
Mechanistic Analysis: The Self-Destruction Pathway
To work with these compounds, one must understand the failure mode.[1] The decomposition is not oxidative but rather a nucleophilic substitution (
The Self-Quaternization Cascade
In the free base form, Molecule A's nitrogen attacks Molecule B's bromomethyl carbon.[1] This forms a dimer, which remains nucleophilic, attacking Molecule C, eventually precipitating as an intractable polymer.[1]
Figure 1: The self-quaternization pathway. Note that the reaction order is second-order with respect to the pyridine concentration.
Electronic Modulation by Methoxy Substitution
The rate constant (
| Position of -OMe | Electronic Effect on N | Net Result on Stability |
| 2-Position (Ortho) | Inductive Withdrawal (-I): The electronegative oxygen pulls density from the ring. Steric Hindrance: Blocks approach to N. | High Stability. Reduces |
| 3-Position (Meta) | Inductive Withdrawal (-I): Weaker than ortho. Resonance: No direct conjugation to N. | Moderate Stability. |
| 4-Position (Para) | Resonance Donation (+R): Lone pair on O donates into the ring, localizing negative charge on N. | Critical Instability. Increases |
Comparative Stability Matrix
The following table compares the stability of specific isomers and their salt forms.
| Compound | Structure | Stability (Free Base) | Recommended Form | |
| 2-(Bromomethyl)-6-methoxypyridine | 2-CH2Br, 6-OMe | ~3.2 | High. Can be stored as liquid at 4°C for weeks. | Free Base or HCl Salt |
| 3-(Bromomethyl)-2-methoxypyridine | 3-CH2Br, 2-OMe | ~3.3 | Moderate. Stable at RT for hours; store at -20°C. | Free Base (Fresh) |
| 2-(Bromomethyl)-4-methoxypyridine | 2-CH2Br, 4-OMe | ~6.6 | Very Low. Polymerizes rapidly at RT. | HBr/HCl Salt ONLY |
| 3-(Bromomethyl)pyridine | (Unsubstituted) | ~5.2 | Low. Darkens/solidifies within hours at RT. | HBr Salt |
Key Insight: The 2-(bromomethyl)-6-methoxypyridine isomer is unique. The methoxy group at the 6-position sterically hinders the nitrogen and electronically deactivates it, making it one of the few bromomethyl pyridines stable enough to be sold commercially as a free base liquid [1, 3].[1]
Validated Experimental Protocols
Synthesis: Radical Bromination (The "Standard" Route)
This protocol is preferred for 2-methyl-6-methoxypyridine precursors. It avoids the use of HBr, keeping the product in the free base form initially.[1]
Reagents:
-
Substrate: 2-Bromo-6-methylpyridine (or methoxy analog)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN or Benzoyl Peroxide (5 mol%)
-
Solvent:
or PhCF3 (Trifluorotoluene - greener alternative)
Step-by-Step Workflow:
-
Degassing: Dissolve substrate in solvent.[1] Sparge with Argon for 15 mins. Oxygen inhibits radical propagation.[1]
-
Reflux: Add NBS and Initiator. Heat to reflux (76°C for
). -
Monitoring: Monitor by
-NMR. Look for the shift from (~2.5 ppm) to (~4.5 ppm). -
Workup: Cool to 0°C to precipitate succinimide. Filter.
-
Isolation: Evaporate solvent in vacuo at <30°C . Do not heat the residue.[1]
Stabilization Protocol (Salt Formation)
For unstable isomers (e.g., 4-methoxy variants), you must convert the free base to a salt immediately after synthesis.
-
Dissolve the crude free base in anhydrous
or .[1] -
Cool to 0°C.
-
Add 1.0 equiv of 4M HCl in Dioxane dropwise.
-
The hydrochloride salt will precipitate immediately as a white/off-white solid.[1]
-
Filter under inert atmosphere (nitrogen funnel).[1]
-
Validation: The salt form shuts down the nucleophilic nitrogen, effectively stopping self-quaternization.[1]
Handling Decision Matrix
Figure 2: Decision matrix for handling methoxy-bromomethyl pyridines based on substitution pattern.
Storage & Stability Testing
The "Self-Validating" Storage System
To ensure your reagent has not degraded, use this NMR check before every use:
-
Solvent: Use
(neutralized with basic alumina) or . -
Marker: Look for the appearance of broad multiplets downfield (>8.5 ppm).
-
Sharp signals = Monomer (Good).
-
Broad/Split signals = Pyridinium oligomers (Bad).
-
-
Visual Check: Any darkening (yellow
orange brown) indicates polymerization.[1]
Shelf-Life Estimates (at -20°C, under Argon)
-
2-(Bromomethyl)-6-methoxypyridine: >6 Months.
-
3-(Bromomethyl)-2-methoxypyridine: 1-3 Months.
-
4-Methoxy variants (Free Base): <24 Hours (Use immediately).
-
HCl Salts (All isomers): >1 Year.
References
-
Gros, P., & Fort, Y. (2011).[1] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (PMC). [Link]1]
-
PubChem. (2025).[1][2][3][4] 2-(Bromomethyl)-6-methoxypyridine Compound Summary. National Library of Medicine.[1] [Link]1]
-
Schlosser, M., et al. (2016).[1] Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]
Sources
Validating Purity: A Comparative Guide to the Elemental Analysis of 2-(Bromomethyl)-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The integrity of a synthesis and the viability of a drug candidate hinge on the precise molecular composition of its precursors. 2-(Bromomethyl)-4-methoxypyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth comparison of elemental analysis data for validating the purity of 2-(Bromomethyl)-4-methoxypyridine, contrasted with its structural isomers and related compounds. We will delve into the theoretical underpinnings, experimental protocols, and the critical interpretation of elemental analysis data.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique for elucidating the empirical formula of a compound and, by extension, assessing its purity. The most common method, combustion analysis, quantitatively determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and in some instances, sulfur (S) and halogens.[1] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are meticulously measured.[2] Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For a halogenated heterocyclic compound like 2-(Bromomethyl)-4-methoxypyridine, this analysis is particularly crucial for confirming the correct incorporation of bromine and nitrogen.
Theoretical Elemental Composition of 2-(Bromomethyl)-4-methoxypyridine
The first step in validating a compound via elemental analysis is to calculate its theoretical elemental composition based on its molecular formula. For 2-(Bromomethyl)-4-methoxypyridine, the molecular formula is C₇H₈BrNO.
Table 1: Theoretical Elemental Analysis of 2-(Bromomethyl)-4-methoxypyridine
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 41.61 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.00 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 39.55 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.93 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.92 |
| Total | 202.051 | 100.00 |
This theoretical data serves as the gold standard against which experimental results are compared.
Experimental Protocol for Elemental Analysis
Obtaining reliable experimental data is contingent on a meticulously executed protocol. The following outlines a standard procedure for the CHN/Br analysis of 2-(Bromomethyl)-4-methoxypyridine.
Step-by-Step Experimental Workflow:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Any residual solvent will significantly skew the results.[3]
-
If the sample is a solid, grind it into a fine powder.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
-
Instrumentation Setup:
-
Utilize a calibrated CHN/O/S elemental analyzer.
-
For bromine analysis, an additional combustion tube packing or a separate analytical method may be required depending on the instrument's capabilities.
-
-
Combustion:
-
The sample is introduced into a combustion tube heated to approximately 1000°C in a stream of oxygen.[4]
-
The tin capsule promotes flash combustion, ensuring complete oxidation of the sample.
-
-
Reduction and Separation:
-
The combustion gases pass through a reduction tube (often containing copper) to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and HBr) is then separated, typically by gas chromatography.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Caption: Workflow for Elemental Analysis of 2-(Bromomethyl)-4-methoxypyridine.
Comparative Analysis with Alternatives
To appreciate the nuances of elemental analysis data, it is instructive to compare 2-(Bromomethyl)-4-methoxypyridine with its structural isomers and a related compound.
Table 2: Theoretical Elemental Analysis of 2-(Bromomethyl)-4-methoxypyridine and Alternatives
| Compound | Molecular Formula | % C | % H | % N | % Br | % Cl |
| 2-(Bromomethyl)-4-methoxypyridine | C₇H₈BrNO | 41.61 | 4.00 | 6.93 | 39.55 | - |
| 3-Bromo-4-methoxypyridine | C₆H₆BrNO | 38.33 | 3.22 | 7.45 | 42.49 | - |
| 4-Bromo-2-methoxypyridine | C₆H₆BrNO | 38.33 | 3.22 | 7.45 | 42.49 | - |
| 2-Chloro-6-methylpyridine | C₆H₆ClN | 56.49 | 4.74 | 11.00 | - | 27.79 |
As shown in Table 2, while the isomers of 2-(Bromomethyl)-4-methoxypyridine have the same molecular formula as each other, their elemental composition is distinct from the target compound. 2-Chloro-6-methylpyridine, with a different halogen and an additional methyl group, presents a significantly different elemental profile.
Interpreting the Data: A Guide to Purity Assessment
The crux of elemental analysis lies in the interpretation of the experimental results against the theoretical values. A general rule of thumb for high-purity compounds is that the experimental values should be within ±0.4% of the theoretical values.[3]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of 2-(Bromomethyl)-4-methoxypyridine
[1]
Executive Summary: Immediate Action Profile
2-(Bromomethyl)-4-methoxypyridine is a highly reactive alkylating agent and a probable lachrymator. It poses significant risks of chemical burns and respiratory damage. Disposal strategies must prioritize the deactivation of the electrophilic bromomethyl group (
| Parameter | Critical Data |
| Primary Hazard | Corrosive / Alkylating Agent . Causes severe skin burns and eye damage.[1] |
| Reactivity | Reacts violently with oxidizers, bases, and amines.[2] Hydrolyzes in water to release Hydrogen Bromide (HBr). |
| Waste Stream | Halogenated Organic Waste . (Do NOT mix with strong acids or oxidizers). |
| RCRA Codes (Est.) | D002 (Corrosive), D003 (Reactive - if water reactive), F002 (if spent solvent mix).[2] |
| PPE Requirement | Fume hood (mandatory), Butyl rubber or Silver Shield gloves (Latex/Nitrile provide insufficient breakthrough time), Goggles + Face Shield.[2] |
Chemical Hazard & Reactivity Profile
To handle this compound safely, one must understand the mechanism of its toxicity.[2]
-
Alkylating Potential: The carbon in the
group is highly electrophilic. It readily undergoes reactions with biological nucleophiles (DNA bases, proteins), which constitutes its primary toxicity mechanism [1].[2] -
Lachrymatory Effect: Like benzyl bromide, this pyridine derivative can irritate mucous membranes at extremely low concentrations.[2] All handling, including waste tagging, must occur inside a functioning fume hood.[2]
-
Hydrolysis Risk: Upon contact with moisture in a waste drum, the compound hydrolyzes to form 2-(hydroxymethyl)-4-methoxypyridine and hydrobromic acid (HBr) .[2] This acid generation can pressurize sealed containers or corrode metal drums [2].[3]
Disposal Decision Matrix
Do not default to "pouring it in the waste jug" without assessment. Use this logic flow to determine if pre-treatment (quenching) is required.
Figure 1: Decision matrix for determining whether to quench the reagent or dispose of it directly.[2]
Operational Protocols
Protocol A: Direct Disposal (Dilute Solutions)
Applicability: Reaction mixtures, HPLC waste, or small quantities (< 5 mL/g).[2]
-
Segregation: Ensure the waste container is compatible (HDPE or Glass). Do not use metal cans due to potential HBr formation.
-
Solvent Compatibility: Dilute with a compatible halogenated solvent (e.g., Dichloromethane) or non-halogenated solvent (e.g., Ethyl Acetate) if not already in solution.[2]
-
pH Check: If the solution is acidic (due to partial hydrolysis), neutralize carefully with Sodium Bicarbonate (
) to pH 6-8 before adding to the main waste drum. -
Labeling: Tag clearly as "Halogenated Solvent Waste - Contains Pyridine Derivatives - Toxic/Corrosive."
Protocol B: Chemical Quenching (Deactivation)
Applicability: Pure substance, old bottles, or concentrated stock solutions (> 5g). Objective: Convert the reactive alkyl bromide into a stable ether or alcohol via nucleophilic substitution.[2]
Reagents Required:
-
Ethanol (95% or absolute)
-
2M Sodium Hydroxide (NaOH) or 10% Aqueous Ammonia[2]
-
Ice bath
Step-by-Step Procedure:
-
Preparation: Set up a 3-neck flask with a stir bar and a dropping funnel inside the fume hood. Place the flask in an ice bath.
-
Solvation: Dissolve the 2-(Bromomethyl)-4-methoxypyridine in Ethanol (approx. 10 mL ethanol per 1 g of substance).
-
Neutralization (The Quench):
-
Option 1 (Ammonia): Slowly add 10% aqueous ammonia (1.5 equivalents). This forms the amine, which is stable.[2]
-
Option 2 (Hydroxide): Slowly add 2M NaOH (1.5 equivalents). This forms the alcohol and NaBr.
-
Caution: This reaction is exothermic. Monitor temperature and add base dropwise.
-
-
Verification: Allow the mixture to stir at room temperature for 1 hour. Check pH; it should remain basic.
-
Disposal: The resulting mixture (now containing the hydroxymethyl-pyridine derivative and ethanol) can be disposed of in the Halogenated Organic Waste stream (due to the likely presence of residual bromide salts or solvents).
Emergency Spill Response Workflow
In the event of a spill outside the fume hood, immediate evacuation is often required due to the lachrymatory nature of the compound.[2]
Figure 2: Emergency response workflow for spills.[2] Note that "Major" spills outside containment require professional HazMat intervention.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4738484, 2-Bromo-4-methoxypyridine (Analogous Reactivity Profile).[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] Washington (DC): National Academies Press (US). Chapter 6: Working with Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
